N-Nordextromethorphan Hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNAJETZECTKHN-YPYJQMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905056 | |
| Record name | N-Nordextromethorphan Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-69-0 | |
| Record name | ent-3-Methoxymorphinan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nordextromethorphan Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENT-3-METHOXYMORPHINAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RUX7T6PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of N-Nordextromethorphan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of N-Nordextromethorphan Hydrochloride. The information is presented to support research, development, and quality control activities involving this compound. Data is summarized for clarity, and generalized experimental protocols are provided for context.
Core Chemical Properties
N-Nordextromethorphan, also known as (+)-3-Methoxymorphinan, is the N-demethylated metabolite of dextromethorphan.[1][2] It is a synthetic analog of codeine and acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] The hydrochloride salt form is frequently used in research and pharmaceutical development.
The following table summarizes the key chemical and physical properties of N-Nordextromethorphan and its hydrochloride salt.
| Property | Value | Source |
| IUPAC Name | (9a,13a,14a)-3-Methoxymorphinan hydrochloride | [4] |
| Synonyms | Dextromethorphan EP Impurity A, (+)-3-Methoxymorphinan HCl | [5][6] |
| CAS Number | 1087-69-0 (for Hydrochloride) | [4][5] |
| 1531-23-3 (for Free Base) | [5][7] | |
| Molecular Formula | C₁₇H₂₃NO · HCl | [4][5] |
| Molecular Weight | 293.83 g/mol | [4][5] |
| Melting Point | 253 °C (for Free Base) | [6][7] |
| Boiling Point | 140-145 °C at 0.05 Torr (for Free Base) | [6][7] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted, for Free Base) | [6][7] |
| pKa | 10.28 ± 0.20 (Predicted, for Free Base) | [6][7] |
| Solubility | Data not readily available in cited sources. Generally, hydrochloride salts of amines exhibit increased aqueous solubility compared to the free base. | [6][7] |
Experimental Protocols
Detailed experimental protocols for the determination of the specific chemical properties of this compound are not publicly available. However, this section outlines standard methodologies that are widely applied in the pharmaceutical industry for such characterizations.
The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a calibrated thermometer or digital temperature sensor.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (liquefaction) are recorded as the melting range.
-
Replicates: The measurement is typically performed in triplicate to ensure accuracy and precision.
Caption: A standard workflow for determining the melting point of a solid compound.
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Methodology:
-
System Preparation: An excess amount of this compound is added to a known volume of a specific aqueous medium (e.g., purified water, saline phosphate buffer) in a sealed flask.[8]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor.
N-Nordextromethorphan is synthesized via the N-demethylation of its parent compound, dextromethorphan. This is a crucial step in preparing intermediates for other opioid antagonists.[9][10]
Methodology:
-
N-Oxidation: Dextromethorphan freebase is dissolved in a suitable solvent (e.g., chloroform) and reacted with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the dextromethorphan N-oxide intermediate.[9][11]
-
Reductive N-Demethylation: The resulting N-oxide is then subjected to reductive cleavage. One reported method involves using a ferrous porphyrin catalyst, such as tetrasodium 5,10,15,20-tetra(4-sulfophenyl)porphyrinatoiron(II) [Fe(II)-TPPS], in a buffered solution to yield N-nordextromethorphan.[9]
-
Purification and Salt Formation: The crude product is purified, typically through crystallization. To obtain the hydrochloride salt, the purified free base is dissolved in a solvent like 2-propanol and treated with hydrochloric acid until the solution is acidic, inducing the precipitation of this compound.[12]
Signaling and Metabolic Pathways
N-Nordextromethorphan is a primary metabolite of Dextromethorphan. This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.
-
O-demethylation: The major metabolic pathway for dextromethorphan in humans is O-demethylation at the 3-methoxy position, catalyzed by CYP2D6, to form dextrorphan (DR).[2]
-
N-demethylation: A secondary pathway is N-demethylation, which produces N-Nordextromethorphan (also referred to as 3-methoxymorphinan or 3MM).[2] This process can also be catalyzed by other CYP isoforms.
Caption: Primary metabolic pathways of Dextromethorphan in the liver.
N-Nordextromethorphan functions as a non-competitive antagonist at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory function.[3]
Logical Relationship:
-
Glutamate Binding: The NMDA receptor is activated by the binding of the neurotransmitter glutamate.
-
Channel Blockade: N-Nordextromethorphan binds to a site within the receptor's ion channel (likely the PCP binding site), physically obstructing the flow of ions (such as Ca²⁺) even when glutamate is bound.
-
Inhibition of Signal: This blockade prevents the downstream signaling cascade that would normally be initiated by receptor activation, thereby reducing neuronal excitability.
Caption: Logical flow of N-Nordextromethorphan's antagonistic action at the NMDA receptor.
References
- 1. Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. N-Nordextromethorphan CAS#: 1531-23-3 [amp.chemicalbook.com]
- 7. N-Nordextromethorphan CAS#: 1531-23-3 [m.chemicalbook.com]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vapourtec.com [vapourtec.com]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. CA2067200C - Total synthesis of northebaine, normorphine, noroxymorphone enantiomers and derivatives via n-nor intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of N-Nordextromethorphan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for N-Nordextromethorphan Hydrochloride, a key metabolite of dextromethorphan. The document outlines various chemical N-demethylation methods, presenting comparative quantitative data, detailed experimental protocols, and visual representations of the synthetic routes.
N-Nordextromethorphan, also known as 3-methoxymorphinan, is a significant intermediate in the metabolism of dextromethorphan and a subject of interest for its potential pharmacological applications.[1] Its synthesis is primarily achieved through the N-demethylation of dextromethorphan. Several methods have been developed to accomplish this transformation, ranging from classical chemical reagents to more sustainable modern techniques.
Comparative Synthesis Data
The following tables summarize the quantitative data for different N-demethylation methods of dextromethorphan to yield N-Nordextromethorphan, based on available literature.
Table 1: Sonochemical, Iron-Catalyzed N-Demethylation of Dextromethorphan-N-oxide Hydrochloride [2]
| Parameter | Value |
| Starting Material | Dextromethorphan-N-oxide hydrochloride salt |
| Reagent | Iron (0) dust |
| Molar Ratio (Substrate:Reagent) | 1:1 |
| Solvent | Methanol, Ethyl Acetate, Isopropanol, or Water |
| Reaction Volume | 10 mL |
| Initial Concentration | 0.15 M |
| Equipment | QSonica Q125 Sonicator with 1/8'' probe |
Table 2: N-Demethylation using 2,2,2-Trichloroethyl Chloroformate [3]
| Parameter | Value |
| Starting Material | Dextromethorphan hydrobromide monohydrate |
| Reagent 1 | Sodium Hydroxide |
| Reagent 2 | 2,2,2-Trichloroethyl chloroformate |
| Solvent (Step 1) | Chloroform/Water |
| Solvent (Step 2) | Toluene |
| Reaction Condition | Reflux |
| Reaction Time | 4 hours |
Synthesis Pathways and Experimental Protocols
The synthesis of N-Nordextromethorphan primarily involves the N-demethylation of dextromethorphan. Below are detailed protocols for prominent methods.
Sonochemical, Iron-Catalyzed N-Demethylation
This method represents a more sustainable approach to N-demethylation, utilizing sonication and an inexpensive iron catalyst.[2][4] The reaction proceeds via an N-oxide intermediate.
Experimental Protocol:
-
Preparation of Dextromethorphan-N-oxide Hydrochloride:
-
Dissolve dextromethorphan freebase (1.229 g, 4.53 mmol) in 40 mL of chloroform and cool to -20°C in a dry ice/acetone bath.[5]
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (0.8611 g, 4.99 mmol, 1.1 eq.) to the cooled solution.[5]
-
Stir the reaction mixture until completion, monitored by an appropriate method (e.g., TLC).
-
Isolate the N-oxide hydrochloride salt. A 94% yield for the hydrobromide salt has been reported using a similar N-oxidation reaction.[6]
-
-
N-Demethylation:
-
Dissolve the dextromethorphan N-oxide hydrochloride salt (0.486 g, 1.5 mmol) in 10 mL of a selected solvent (e.g., methanol, ethyl acetate, isopropanol, or water).[2]
-
Add iron (0) dust (0.084 g, 1.5 mmol) to the solution.[2]
-
Immerse the probe of a QSonica Q125 Sonicator approximately halfway into the heterogeneous solution.[2]
-
Apply sonication until the reaction is complete, as monitored by a suitable analytical technique.
-
N-Demethylation using 2,2,2-Trichloroethyl Chloroformate
This classical chemical method provides an efficient route to N-Nordextromethorphan.[3][7]
Experimental Protocol:
-
Liberation of Dextromethorphan Free Base:
-
Dissolve dextromethorphan hydrobromide monohydrate (5.56 g, 15 mmoles) in 60 mL of chloroform.[3]
-
Add a solution of sodium hydroxide (1.2 g) in 60 mL of water.[3]
-
Stir the biphasic mixture for 1 hour.[3]
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and evaporate the solvent in vacuo to obtain the oily free base.[3]
-
-
Carbamate Formation and Hydrolysis:
-
Reflux the obtained dextromethorphan free base in 50 mL of toluene with 2.4 mL of 2,2,2-trichloroethyl chloroformate for 4 hours.[3]
-
Monitor the reaction by TLC (Kieselgel 60, chloroform-methanol = 95:5, Rf = 0.7).[3]
-
After completion, evaporate the solvent in vacuo.[3]
-
The resulting carbamate can then be cleaved under reductive conditions (e.g., with zinc dust) to yield N-Nordextromethorphan. The use of this method has been noted to lead to the isolation of novel zinc salts of 3-methoxymorphinan.[7]
-
Visualizing the Synthesis and Metabolic Pathways
The following diagrams illustrate the chemical synthesis pathways to N-Nordextromethorphan and its place within the broader metabolic degradation of dextromethorphan.
References
- 1. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N-Demethylation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Desmethyldextromethorphan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Desmethyldextromethorphan hydrochloride, chemically known as (+)-3-Methoxymorphinan hydrochloride, is the primary N-demethylated metabolite of the widely used antitussive drug, dextromethorphan. Formed predominantly through the action of the cytochrome P450 3A4 (CYP3A4) enzyme, it represents a key intermediate in the metabolic cascade of dextromethorphan. While the pharmacological activities of dextromethorphan and its major O-demethylated metabolite, dextrorphan, have been extensively studied, N-desmethyldextromethorphan possesses a distinct, albeit less characterized, pharmacological profile. This technical guide provides a comprehensive overview of the current scientific understanding of N-desmethyldextromethorphan hydrochloride, focusing on its chemical properties, synthesis, metabolism, and known pharmacological effects. This document aims to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Properties and Synthesis
N-Desmethyldextromethorphan hydrochloride is the hydrochloride salt of the N-demethylated form of dextromethorphan.
| Property | Value | Reference |
| Chemical Name | (+)-3-Methoxymorphinan hydrochloride | [1] |
| Synonyms | N-Desmethyldextromethorphan HCl, ent-3-Methoxymorphinan Hydrochloride | [1] |
| CAS Number | 1087-69-0 | [1] |
| Molecular Formula | C₁₇H₂₃NO · HCl | [2] |
| Molecular Weight | 293.83 g/mol | [2] |
| Appearance | White powder | [2] |
| Solubility | Soluble in water (10 mg/mL) | [2] |
Synthesis:
The synthesis of N-desmethyldextromethorphan typically involves the N-demethylation of dextromethorphan. A common laboratory-scale method utilizes 2,2,2-trichloroethyl chloroformate followed by reductive cleavage.[3]
Experimental Protocol: Synthesis of N-Desmethyldextromethorphan
A detailed experimental protocol for the synthesis of N-desmethyldextromethorphan via N-demethylation of dextromethorphan is outlined below, based on established chemical literature.[3][4]
Materials:
-
Dextromethorphan hydrobromide monohydrate
-
Chloroform
-
Sodium hydroxide (NaOH)
-
Toluene
-
2,2,2-Trichloroethyl chloroformate
-
Zinc powder
-
Acetic acid
-
Hydrochloric acid (HCl) in ethyl acetate
Procedure:
-
Preparation of Dextromethorphan Free Base: Dextromethorphan hydrobromide monohydrate is dissolved in a biphasic mixture of chloroform and aqueous sodium hydroxide solution. After stirring, the organic layer containing the dextromethorphan free base is separated, dried, and the solvent is evaporated.[4]
-
N-Demethylation Reaction: The obtained dextromethorphan free base is refluxed in toluene with 2,2,2-trichloroethyl chloroformate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Cleavage of the Carbamate: After completion of the reaction, the solvent is evaporated. The resulting trichloroethyl carbamate intermediate is then treated with zinc powder in acetic acid to cleave the protecting group and yield N-desmethyldextromethorphan.[3]
-
Formation of the Hydrochloride Salt: The N-desmethyldextromethorphan free base is dissolved in an appropriate solvent mixture (e.g., ethyl acetate-methanol) and acidified with HCl in ethyl acetate to precipitate the hydrochloride salt. The resulting crystals are then filtered and dried.[4]
Caption: Synthesis workflow for N-Desmethyldextromethorphan Hydrochloride.
Metabolism and Pharmacokinetics
N-desmethyldextromethorphan is a key metabolite in the biotransformation of dextromethorphan. Its formation and subsequent metabolism are crucial for understanding the overall pharmacokinetic profile of the parent drug.
Metabolic Pathway:
Caption: Metabolic pathway of Dextromethorphan.
Enzyme Kinetics:
The formation of N-desmethyldextromethorphan from dextromethorphan is primarily catalyzed by CYP3A4.[3][4] In vitro studies using human liver microsomes have determined the kinetic parameters for this reaction. The subsequent O-demethylation of N-desmethyldextromethorphan to 3-hydroxymorphinan is predominantly mediated by CYP2D6.[5]
| Reaction | Enzyme | Km (µM) | Vmax (nmol/nmol P450/min) | Reference |
| Dextromethorphan → N-Desmethyldextromethorphan | CYP3A4 | - | - | [3] |
| Dextromethorphan → N-Desmethyldextromethorphan | Recombinant CYP2D6 | 5000 ± 700 | 176 ± 12 | [6] |
| N-Desmethyldextromethorphan → 3-Hydroxymorphinan | CYP2D6 (EM) | 6.9 - 9.6 | - | [5] |
| N-Desmethyldextromethorphan → 3-Hydroxymorphinan | CYP2D6 (PM) | 213 - 307 | - | [5] |
Pharmacokinetic Parameters:
Specific pharmacokinetic parameters for N-desmethyldextromethorphan hydrochloride administered directly are not well-documented. However, studies on dextromethorphan administration provide insights into the formation and elimination of this metabolite. In poor metabolizers of CYP2D6, plasma levels of N-desmethyldextromethorphan are higher compared to extensive metabolizers.[5]
Pharmacology and Mechanism of Action
The pharmacological profile of N-desmethyldextromethorphan is not as extensively characterized as that of dextromethorphan or dextrorphan. However, available evidence suggests some distinct activities.
Local Anesthetic Effects:
In vivo studies in rats have demonstrated that N-desmethyldextromethorphan possesses local anesthetic properties. When administered via sciatic nerve blockade, it produces a dose-dependent block of motor function, proprioception, and nociception.[7][8] Its potency is reported to be less than that of lidocaine and dextromethorphan, but greater than dextrorphan.[7][8]
Experimental Protocol: Sciatic Nerve Blockade in Rats
The following is a generalized protocol for assessing the local anesthetic effects of a compound via sciatic nerve blockade in rats, based on methodologies described in the literature.[9][10]
Materials:
-
Male Sprague-Dawley rats
-
N-desmethyldextromethorphan hydrochloride solution of varying concentrations
-
Isoflurane for anesthesia
-
Nerve stimulator
-
Apparatus for assessing motor function (e.g., rotarod) and sensory function (e.g., hot plate, von Frey filaments)
Procedure:
-
Anesthesia: The rat is anesthetized with isoflurane.
-
Sciatic Nerve Exposure: A small incision is made in the thigh to expose the sciatic nerve.
-
Drug Administration: A specific volume of the N-desmethyldextromethorphan hydrochloride solution is injected around the sciatic nerve.
-
Behavioral Testing: At predetermined time intervals post-injection, motor function (e.g., ability to remain on a rotating rod) and sensory function (e.g., response to thermal or mechanical stimuli) are assessed.
-
Data Analysis: The duration and intensity of the motor and sensory blockade are quantified and compared across different concentrations of the test compound.
Caption: Experimental workflow for sciatic nerve blockade in rats.
Receptor Binding and Functional Activity:
While dextromethorphan and dextrorphan are known to interact with NMDA receptors and sigma-1 receptors, the specific receptor binding profile of N-desmethyldextromethorphan is less clear. Some studies suggest it may have inhibitory effects at NMDA receptors, though this is not as potent as dextrorphan.[11] One study indicated that N-desmethyldextromethorphan did not show anticonvulsant effects in a maximal electroshock seizure (MES) model, in contrast to dextromethorphan and dextrorphan.[11] This suggests a different spectrum of activity at CNS receptors.
Further research, including comprehensive radioligand binding assays and functional studies, is required to fully elucidate the receptor interaction profile and downstream signaling pathways of N-desmethyldextromethorphan hydrochloride.
Conclusion
N-Desmethyldextromethorphan hydrochloride is a pivotal metabolite in the disposition of dextromethorphan. Its formation via CYP3A4 and subsequent metabolism by CYP2D6 are critical determinants of the parent drug's pharmacokinetics, particularly in individuals with varying CYP2D6 metabolic phenotypes. While its pharmacological profile is not as extensively delineated as other dextromethorphan metabolites, emerging evidence points to distinct activities, such as local anesthetic effects. A comprehensive understanding of its receptor binding affinities and functional activities is still an area requiring further investigation. This technical guide consolidates the current knowledge on N-desmethyldextromethorphan hydrochloride and underscores the need for continued research to fully unravel its pharmacological significance. Such efforts will be invaluable for a more complete understanding of dextromethorphan's overall therapeutic and potential adverse effects, and may unveil novel therapeutic applications for this metabolite.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for 3-Methoxymorphinan (HMDB0014045) [hmdb.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of dextromethorphan O- and N-demethylation catalyzed by highly purified recombinant human CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
N-Nordextromethorphan Hydrochloride: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
N-Nordextromethorphan Hydrochloride, also known as 3-methoxymorphinan, is a primary metabolite of the widely used antitussive agent, dextromethorphan. Formed through the N-demethylation of dextromethorphan, this compound's pharmacological profile is of significant interest to researchers exploring the broader mechanism of action and potential therapeutic applications of dextromethorphan and its derivatives. This technical guide provides a comprehensive overview of the core pharmacological aspects of this compound, including its mechanism of action, pharmacokinetics, and the experimental methodologies employed in its characterization. While N-Nordextromethorphan's role is secondary to dextrorphan, the major active metabolite of dextromethorphan, understanding its properties is crucial for a complete picture of dextromethorphan's effects.
Introduction
N-Nordextromethorphan is a synthetic morphinan derivative and a key metabolite in the metabolism of dextromethorphan. Its pharmacological activity, particularly in relation to the N-methyl-D-aspartate (NMDA) receptor, is a subject of ongoing investigation. While some sources describe it as an inactive metabolite, others suggest it may possess inhibitory effects at the NMDA receptor and exhibit opioid-like antitussive properties with minimal analgesic effects.[1][2] This guide aims to consolidate the available scientific information to provide a clear and detailed profile of this compound for the scientific community.
Pharmacodynamics
The primary mechanism of action attributed to N-Nordextromethorphan, in line with its parent compound, is the antagonism of the NMDA receptor. However, the potency and clinical significance of this activity are not as well-defined as for dextromethorphan and its other major metabolite, dextrorphan.
NMDA Receptor Antagonism
N-Nordextromethorphan is suggested to act as a non-competitive antagonist at the NMDA receptor. This mechanism is implicated in the potential antidepressant, neuroprotective, and pain management applications of dextromethorphan-related compounds. The role of N-Nordextromethorphan in the overall effects of dextromethorphan is not entirely clear.[3]
Quantitative Pharmacodynamic Data
Specific quantitative data on the binding affinity and functional antagonism of N-Nordextromethorphan at the NMDA receptor is limited in publicly available literature. The following table summarizes available data for dextromethorphan and its metabolites for comparative purposes.
| Compound | Receptor Target | Assay Type | Value | Unit | Reference |
| Dextromethorphan | NMDA (PCP site) | [3H]TCP displacement | 2246 | Ki (nM) | [4] |
| Dextromethorphan | NMDA | Scintillation counting | 1320 | IC50 (nM) | [4] |
| Dextromethorphan | NMDA | Electrophysiology | 0.55 | IC50 (µM) | [5] |
Pharmacokinetics
N-Nordextromethorphan is formed in the liver primarily through the action of cytochrome P450 enzymes. Its subsequent metabolism and elimination are key to understanding the overall pharmacokinetic profile of dextromethorphan.
Absorption and Metabolism
Following oral administration of dextromethorphan, it undergoes first-pass metabolism in the liver. The N-demethylation of dextromethorphan to N-Nordextromethorphan is a minor metabolic pathway compared to the O-demethylation that forms dextrorphan.[6]
The metabolic conversion is primarily catalyzed by the CYP3A4 isoform of cytochrome P450.[6] N-Nordextromethorphan is further metabolized via O-demethylation by CYP2D6 to 3-hydroxymorphinan.[6]
Quantitative Pharmacokinetic Data
Detailed pharmacokinetic parameters specifically for N-Nordextromethorphan in humans are not extensively reported. The focus of most studies remains on the parent drug, dextromethorphan, and its primary active metabolite, dextrorphan. However, kinetic data for the enzymatic reactions involved in its formation and metabolism have been determined in vitro.
| Parameter | Enzyme | Substrate | Product | Value | Unit | Species | Reference |
| Km | CYP3A4 | Dextromethorphan | N-Nordextromethorphan | 632 - 977 | µM | Human | [3] |
| Km | CYP2D6 | N-Nordextromethorphan | 3-Hydroxymorphinan | 6.9 - 9.6 | µM | Human (EM) | [3] |
| Km | CYP2D6 | N-Nordextromethorphan | 3-Hydroxymorphinan | 213 - 307 | µM | Human (PM) | [3] |
| Vmax | CYP3A4 | Dextromethorphan | N-Nordextromethorphan | Not Reported | Human | ||
| Vmax | CYP2D6 | N-Nordextromethorphan | 3-Hydroxymorphinan | Not Reported | Human |
EM = Extensive Metabolizer; PM = Poor Metabolizer
Human plasma concentrations of N-Nordextromethorphan have been quantified in studies investigating dextromethorphan metabolism. A sensitive UPLC-MS/MS method has been developed for the simultaneous determination of dextromethorphan and its metabolites, including 3-methoxymorphinan (N-Nordextromethorphan), in human plasma, with a lower limit of quantitation of 0.500 nM (129 pg/ml).[7]
Experimental Protocols
In Vitro Metabolism Studies
The investigation of N-Nordextromethorphan formation and metabolism is typically conducted using in vitro systems, primarily human liver microsomes.
Objective: To determine the kinetic parameters (Km and Vmax) of dextromethorphan N-demethylation and N-Nordextromethorphan O-demethylation.
Methodology:
-
Microsome Preparation: Human liver microsomes are prepared from donor livers.
-
Incubation: Microsomes are incubated with dextromethorphan or N-Nordextromethorphan at various concentrations in the presence of an NADPH-generating system.
-
Analysis: The formation of N-Nordextromethorphan or 3-hydroxymorphinan is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
-
Data Analysis: Enzyme kinetic parameters (Km and Vmax) are calculated by fitting the data to the Michaelis-Menten equation.
Human Pharmacokinetic Studies
Objective: To quantify the plasma concentrations of N-Nordextromethorphan in human subjects following the administration of dextromethorphan.
Methodology:
-
Study Design: Healthy volunteers are administered a single oral dose of dextromethorphan hydrobromide.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose.
-
Plasma Separation: Plasma is separated from whole blood by centrifugation.
-
Sample Preparation: Plasma samples are prepared for analysis, often involving liquid-liquid extraction or solid-phase extraction.[7]
-
Bioanalysis: The concentrations of dextromethorphan and its metabolites, including N-Nordextromethorphan, are determined using a validated UPLC-MS/MS method.[7]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.
Safety and Toxicology
There is a lack of specific preclinical and clinical safety and toxicology data for this compound as a standalone compound in the public domain. The safety profile of its parent drug, dextromethorphan, is well-established, and it is generally considered safe and well-tolerated at therapeutic doses.[10] Nonclinical studies supporting the approval of a combination product containing dextromethorphan did not specifically report on the toxicology of N-Nordextromethorphan.[11] Further studies are required to fully characterize the safety profile of N-Nordextromethorphan.
Conclusion
This compound is a notable, albeit minor, metabolite of dextromethorphan. Its primary pharmacological characteristic appears to be weak antagonism at the NMDA receptor, although the precise potency and clinical relevance of this action require further elucidation. The metabolic pathways leading to its formation via CYP3A4 and its subsequent metabolism by CYP2D6 are well-characterized. While a comprehensive understanding of its independent pharmacokinetic and safety profiles is still developing, the available data, as summarized in this guide, provide a valuable foundation for researchers and drug development professionals. Future research should focus on obtaining more definitive quantitative data on its receptor interactions and its specific contribution to the overall pharmacological and toxicological profile of dextromethorphan.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ricardinis.pt [ricardinis.pt]
- 7. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
N-Nordextromethorphan: An In-Depth Technical Guide to a Key Metabolite of Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextromethorphan (DXM) is a widely utilized antitussive agent, available in numerous over-the-counter cough and cold formulations.[1][2] Its therapeutic action is primarily central, elevating the cough threshold without suppressing ciliary activity.[3] Beyond its antitussive effects, at higher doses, DXM exhibits psychoactive properties, leading to its potential for abuse.[1][2] The clinical efficacy and safety profile of dextromethorphan are intrinsically linked to its complex metabolism, which is subject to significant inter-individual variability due to genetic polymorphisms in metabolizing enzymes. A critical component of this metabolic network is the formation of N-nordextromethorphan, also known as 3-methoxymorphinan (MEM). This technical guide provides a comprehensive overview of N-nordextromethorphan's role as a metabolite, detailing the enzymatic pathways of its formation, quantitative pharmacokinetic data, and the experimental protocols used for its study.
Metabolic Pathways of Dextromethorphan
Dextromethorphan undergoes extensive first-pass metabolism in the liver, primarily through two competing pathways: O-demethylation and N-demethylation.[1][2] These pathways are catalyzed by different cytochrome P450 (CYP) enzymes and lead to the formation of distinct primary metabolites.
-
O-demethylation: This is the principal metabolic pathway in most individuals, catalyzed predominantly by the polymorphic enzyme CYP2D6 .[3][4][5][6] This reaction converts dextromethorphan into dextrorphan (DXO) , its major active metabolite.[1][2] Dextrorphan is a potent N-methyl-D-aspartate (NMDA) receptor antagonist and contributes significantly to both the therapeutic and psychoactive effects of dextromethorphan.[1][7]
-
N-demethylation: This pathway is primarily catalyzed by CYP3A4 , with minor contributions from other enzymes.[3][8][9][10] N-demethylation of dextromethorphan results in the formation of N-nordextromethorphan (3-methoxymorphinan) .[1][2][3]
These primary metabolites are not terminal products. Both dextrorphan and N-nordextromethorphan can undergo further metabolic transformations. Dextrorphan can be N-demethylated by CYP3A4, and N-nordextromethorphan is O-demethylated by CYP2D6.[1][11] Both of these secondary reactions yield the same final metabolite, 3-hydroxymorphinan . Subsequently, dextrorphan and 3-hydroxymorphinan are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to facilitate their excretion.[1][2]
The genetic polymorphism of CYP2D6 leads to distinct metabolic phenotypes, broadly classified as extensive metabolizers (EMs) and poor metabolizers (PMs).[3][7] In EMs, O-demethylation to dextrorphan is the dominant pathway. Conversely, in PMs, who have deficient CYP2D6 activity, N-demethylation to N-nordextromethorphan becomes a more prominent metabolic route.[12]
Quantitative Data on Dextromethorphan Metabolism
The following tables summarize key quantitative data regarding the enzymes involved in dextromethorphan metabolism and the resulting pharmacokinetic parameters.
Table 1: Enzyme Kinetic Parameters for Dextromethorphan Metabolism
| Metabolic Pathway | Enzyme | Substrate | Product | Km (μM) | Reference |
| O-demethylation | CYP2D6 (EM) | Dextromethorphan | Dextrorphan | 2.2–9.4 (high affinity) | [5] |
| CYP2D6 (EM) | Dextromethorphan | Dextrorphan | 55.5–307.3 (low affinity) | [5] | |
| CYP2D6 (PM) | Dextromethorphan | Dextrorphan | 157–560 | [5] | |
| N-demethylation | CYP3A4 | Dextromethorphan | N-Nordextromethorphan | 632–977 | [5] |
| Secondary O-demethylation | CYP2D6 (EM) | N-Nordextromethorphan | 3-Hydroxymorphinan | 6.9–9.6 | [5] |
| CYP2D6 (PM) | N-Nordextromethorphan | 3-Hydroxymorphinan | 213–307 | [5] | |
| Secondary N-demethylation | Not specified | Dextrorphan | 3-Hydroxymorphinan | 1571–4286 | [5] |
EM = Extensive Metabolizer; PM = Poor Metabolizer
Table 2: Relative Contribution of CYP Isoforms to Dextromethorphan Metabolism
| Metabolic Pathway | CYP Isoform | Contribution | Reference |
| O-demethylation to Dextrorphan | CYP2D6 | >80% | [9][10] |
| N-demethylation to N-Nordextromethorphan | CYP3A4 | >90% | [3][9][10] |
Table 3: Pharmacokinetic Parameters of Dextromethorphan and Metabolites
| Population | Analyte | t1/2 (hours) | Cmax (nmol/ml) | AUC (nmol·h/ml) | Reference |
| Extensive Metabolizers (EMs) | Dextromethorphan | ~4 | Not detectable | Not available | [3][4] |
| Conjugated Dextrorphan | 2.25 | 1.5 | Not available | [13] | |
| EMs with Quinidine (CYP2D6 inhibitor) | Dextromethorphan | 16.4 | 0.11 ± 0.05 | 516 ± 282 | [4][13] |
| Conjugated Dextrorphan | 12.11 | 0.2 | Not available | [13] | |
| Poor Metabolizers (PMs) | Dextromethorphan | 29.5 | 0.12 ± 0.03 | 275 ± 95 | [4][13] |
Experimental Protocols
The characterization of N-nordextromethorphan as a metabolite has been achieved through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.
In Vitro Metabolism Studies using Human Liver Microsomes
A common experimental approach to investigate the enzymatic pathways of drug metabolism involves the use of human liver microsomes (HLMs), which are rich in CYP enzymes.
Objective: To determine the kinetic parameters (Km and Vmax) of dextromethorphan N-demethylation.
Methodology:
-
Microsome Preparation: HLMs are obtained from a pool of human donors, characterized as extensive or poor metabolizers for CYP2D6.
-
Incubation: Microsomal protein (typically 0.1-0.5 mg/mL) is incubated in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
Cofactor Addition: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to initiate the enzymatic reaction.
-
Substrate Addition: Dextromethorphan is added at varying concentrations (e.g., 1 µM to 2000 µM) to determine enzyme kinetics.
-
Reaction Termination: After a specified incubation time (e.g., 15-30 minutes), the reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Sample Processing: The mixture is centrifuged, and the supernatant, containing the metabolites, is collected for analysis.
-
Analysis: The formation of N-nordextromethorphan is quantified using analytical methods like HPLC or LC-MS/MS.[9][10]
Analytical Method for Simultaneous Quantification in Human Plasma
The accurate measurement of dextromethorphan and its metabolites, including N-nordextromethorphan, in biological matrices is crucial for pharmacokinetic studies.
Objective: To simultaneously quantify dextromethorphan, dextrorphan, N-nordextromethorphan, and 3-hydroxymorphinan in human plasma.
Methodology (based on UPLC-MS/MS): [14]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add an internal standard solution (containing stable isotope-labeled analogs of the analytes).
-
Alkalinize the sample by adding a small volume of ammonium hydroxide (e.g., 20 µL of 4% v/v).
-
Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride).
-
Vortex the mixture vigorously to ensure thorough mixing and extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution for injection.
-
-
Chromatographic Separation (UPLC):
-
Column: A reverse-phase column, such as an Acquity UPLC® BEH C18 (1.7 µm, 2.1 mm x 100 mm), is used for separation.[14]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of approximately 0.250 mL/min is maintained.[14]
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
MRM Transitions (m/z): [14]
-
Dextromethorphan: 272 > 215
-
Dextrorphan: 258 > 133
-
N-Nordextromethorphan (3-methoxymorphinan): 258 > 213
-
3-Hydroxymorphinan: 244 > 157
-
-
-
Quantification: Calibration curves are generated by plotting the peak area ratios of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations in unknown samples are then interpolated from these curves.
Mandatory Visualizations
Caption: Metabolic pathway of Dextromethorphan.
Caption: Workflow for metabolite analysis in plasma.
Conclusion
N-nordextromethorphan (3-methoxymorphinan) is a significant, albeit typically minor, metabolite of dextromethorphan formed via N-demethylation, a reaction predominantly catalyzed by CYP3A4. Its formation is particularly relevant in individuals with deficient CYP2D6 activity (poor metabolizers), where the primary O-demethylation pathway is impaired. The subsequent metabolism of N-nordextromethorphan back into the main metabolic pathway via CYP2D6-mediated O-demethylation to 3-hydroxymorphinan underscores the intricate and interconnected nature of dextromethorphan's biotransformation. A thorough understanding of this N-demethylation pathway is essential for drug development professionals and researchers to fully appreciate the pharmacokinetic variability, potential drug-drug interactions, and the overall safety and efficacy profile of dextromethorphan. The methodologies detailed herein provide a robust framework for the continued investigation of this and other critical drug metabolic pathways.
References
- 1. ricardinis.pt [ricardinis.pt]
- 2. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary and secondary oxidative metabolism of dextromethorphan. In vitro studies with female Sprague-Dawley and Dark Agouti rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychotropic effects of dextromethorphan are altered by the CYP2D6 polymorphism: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. [PDF] Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? | Semantic Scholar [semanticscholar.org]
- 11. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of N-Nordextromethorphan: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nordextromethorphan, known systematically as 3-methoxymorphinan (3-MM), is a primary metabolite of the widely used antitussive, dextromethorphan (DXM). Formed via N-demethylation predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, 3-MM has historically been considered a minor or inactive component in the complex pharmacology of its parent compound. However, emerging evidence suggests that 3-MM possesses intrinsic biological activities, including anesthetic properties. Furthermore, its role as a direct precursor to the potent neuroprotective agent 3-hydroxymorphinan (3-HM) positions N-Nordextromethorphan as a molecule of significant interest in the development of novel therapeutics for neurodegenerative diseases and pain management. This technical guide provides a comprehensive overview of the current state of knowledge on N-Nordextromethorphan, summarizing its metabolic fate, pharmacodynamics, and therapeutic potential, while also detailing key experimental protocols for its study.
Introduction
Dextromethorphan (DXM) exerts its effects through a complex pharmacological profile that includes NMDA receptor antagonism, sigma-1 receptor agonism, and serotonin/norepinephrine reuptake inhibition.[1] Its clinical utility is complicated by a multifaceted metabolism that produces several active metabolites, most notably dextrorphan (DXO), the product of O-demethylation by the polymorphic enzyme CYP2D6. The N-demethylated metabolite, N-Nordextromethorphan or 3-methoxymorphinan (3-MM), has received considerably less attention.[2][3]
This document aims to consolidate the available scientific literature on N-Nordextromethorphan, providing a technical resource for researchers. We will examine its metabolic pathway, explore its known pharmacological activities, and discuss its potential therapeutic applications, particularly in the context of its conversion to downstream active metabolites.
Metabolism and Pharmacokinetics
N-Nordextromethorphan is a direct metabolite of dextromethorphan, formed through the enzymatic removal of the N-methyl group. This metabolic step is primarily catalyzed by CYP3A4.[4] Subsequently, N-Nordextromethorphan itself serves as a substrate for CYP2D6, which catalyzes its O-demethylation to form 3-hydroxymorphinan (3-HM).[2][5] This two-step pathway is an alternative to the more commonly studied route where DXM is first O-demethylated to dextrorphan (DXO) by CYP2D6, which is then N-demethylated to 3-HM by CYP3A4.
The efficiency of these pathways is subject to significant inter-individual variability due to genetic polymorphisms, particularly in the CYP2D6 gene.[5]
Quantitative Pharmacokinetic Data
Kinetic parameters for the formation of N-Nordextromethorphan from dextromethorphan have been characterized in vitro using rat liver microsomes. These studies highlight the differences between extensive metabolizer (Sprague-Dawley) and poor metabolizer (Dark Agouti) phenotypes.[5]
| Parameter | Sprague-Dawley (SD) Rats | Dark Agouti (DA) Rats | Reference |
| Enzyme | CYP3A4 | CYP3A4 | [5] |
| Km (μM) | 85.04 | 68.99 | [5] |
| Vmax (nmol/mg/hr) | 83.37 | 35.49 | [5] |
| Intrinsic Clearance (Vmax/Km) (mL/hr/mg) | 0.96 | 0.51 | [5] |
Pharmacodynamics and Mechanism of Action
Direct pharmacological data for N-Nordextromethorphan is sparse, and it is often described as an inactive metabolite.[3] There is a notable absence of published receptor binding affinity data (Ki values) for N-Nordextromethorphan at key CNS targets such as NMDA, sigma, opioid, serotonin, or norepinephrine receptors.
However, preclinical studies have demonstrated that N-Nordextromethorphan possesses distinct biological effects:
-
Anesthetic Properties: Intrathecal administration in rats has shown that N-Nordextromethorphan produces a dose-dependent spinal blockade of both motor function and nociception. Its potency in this model was found to be greater than its parent compound, DXM, but less than its O-demethylated counterpart, dextrorphan.[6] It has also been shown to have a local anesthetic effect on the sciatic nerve in rats.[3][7]
Therapeutic Potential via Metabolite Activity
The primary therapeutic potential of N-Nordextromethorphan may lie in its role as a metabolic intermediate. Its sole metabolite, 3-hydroxymorphinan (3-HM), has been identified as a potent neuroprotective agent.[8]
Studies have shown that 3-HM protects dopaminergic neurons from damage in both in vitro and in vivo models of Parkinson's disease (e.g., MPTP and LPS models).[8][9] The proposed mechanisms for 3-HM's neuroprotection are twofold and glia-dependent, distinguishing it from the NMDA receptor-mediated effects of DXM and dextrorphan.[2][6]
-
Astroglia-Mediated Neurotrophic Effects: 3-HM induces astrocytes to increase the expression and release of neurotrophic factors.[2][8]
-
Microglia-Mediated Anti-inflammatory Effects: 3-HM reduces reactive microgliosis and the associated production of reactive oxygen species (ROS) and other pro-inflammatory factors.[2][8]
This indirect mechanism suggests that developing delivery systems or prodrugs that enhance the conversion of DXM or 3-MM to 3-HM could be a viable therapeutic strategy for neurodegenerative disorders like Parkinson's disease.
Key Experimental Protocols
This section details methodologies cited in the literature for the analysis and functional assessment of N-Nordextromethorphan and related compounds.
Quantification by High-Performance Liquid Chromatography (HPLC)
The simultaneous measurement of dextromethorphan and its metabolites, including N-Nordextromethorphan, in biological matrices is crucial for pharmacokinetic studies.
-
Objective: To quantify dextromethorphan, dextrorphan, 3-methoxymorphinan (N-Nordextromethorphan), and 3-hydroxymorphinan in human plasma or urine.
-
Sample Preparation (Plasma):
-
Plasma samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates, typically by incubation with β-glucuronidase/arylsulfatase (e.g., at 37°C for 15 hours).[10]
-
For liquid-liquid extraction, an n-heptane/ethyl acetate (1:1 v/v) mixture is used to extract the analytes from the plasma matrix.[11]
-
Alternatively, solid-phase extraction using mixed-mode or cyanopropyl (CN) cartridges can be employed.[5][10]
-
-
Chromatographic Separation:
-
Detection:
-
Workflow Diagram:
Fig. 3: Workflow for HPLC analysis of DXM metabolites.
Sciatic Nerve Blockade Model in Rats
This in vivo model is used to assess the local anesthetic properties of a compound.
-
Objective: To quantify the duration and intensity of motor and sensory blockade following perineural injection.
-
Procedure:
-
Adult male Sprague-Dawley rats are anesthetized.[15]
-
The sciatic nerve is located, often with the aid of a nerve stimulator to ensure accurate needle placement.[15] More recent refinements utilize ultrasound guidance for higher precision.[16]
-
A specific volume (e.g., 0.2 mL) of the test compound (N-Nordextromethorphan) is injected perineurally.[15]
-
-
Assessment of Motor Block:
-
Motor function is evaluated by measuring the grip strength of the affected hindpaw using a dynamometer at set time intervals post-injection.[15]
-
-
Assessment of Sensory Block (Nociception):
-
Sensory blockade is determined by measuring the hindpaw withdrawal latency from a thermal stimulus (e.g., radiant heat from a hot plate).[15]
-
-
Data Analysis:
-
The intensity of the motor and sensory block is plotted over time until full recovery. The area under the curve (AUC) is calculated to represent the overall effect.
-
Intrathecal Administration Model in Rats
This model allows for the direct delivery of compounds to the spinal cord to evaluate their effects on spinal processing, such as nociception.
-
Objective: To assess the spinal anesthetic or analgesic effects of a compound.
-
Procedure (Acute):
-
Procedure (Chronic):
-
Assessment:
-
Following injection, motor function and nociceptive thresholds are assessed using methods similar to the sciatic nerve block model (e.g., hot plate test, von Frey filaments for mechanical sensitivity).
-
The spread of the injectate can be confirmed post-mortem by co-injecting a dye.[17]
-
Conclusion and Future Directions
N-Nordextromethorphan (3-methoxymorphinan) is a pharmacologically active metabolite of dextromethorphan with demonstrated anesthetic properties. While direct quantitative data on its receptor binding profile is currently lacking in the public domain, its metabolic position as the direct precursor to the potent neuroprotective agent 3-hydroxymorphinan is of significant therapeutic interest. The divergence in the mechanism of action between DXM/DXO (primarily NMDA-mediated) and 3-HM (glia-mediated neurotrophic and anti-inflammatory effects) suggests that selectively promoting the metabolic pathway towards 3-HM could yield novel treatments for neurodegenerative diseases with a potentially improved side-effect profile.
Future research should focus on:
-
Quantitative Pharmacodynamics: Characterizing the binding affinity and functional activity of N-Nordextromethorphan at a comprehensive panel of CNS receptors to clarify its direct pharmacological profile.
-
In Vivo Efficacy: Evaluating the neuroprotective potential of N-Nordextromethorphan in animal models of Parkinson's disease and other neurodegenerative conditions to determine if its conversion to 3-HM translates to therapeutic benefit.
-
Drug Development: Exploring strategies, such as the development of prodrugs or co-administration with specific enzyme inhibitors/inducers, to favorably modulate dextromethorphan metabolism towards the N-demethylation pathway.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. 3-Hydroxymorphinan - Wikipedia [en.wikipedia.org]
- 7. 3-Methoxymorphinan [medbox.iiab.me]
- 8. 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figure 1 from Neuropsychotoxicity of abused drugs: potential of dextromethorphan and novel neuroprotective analogs of dextromethorphan with improved safety profiles in terms of abuse and neuroprotective effects. | Semantic Scholar [semanticscholar.org]
- 10. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Validation of a Preclinical Spinal Safety Model: Effects of Intrathecal Morphine in the Neonatal Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. Intrathecal Catheterization and Drug Delivery in the Rat | Springer Nature Experiments [experiments.springernature.com]
N-Nordextromethorphan: A Technical Guide to its NMDA Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nordextromethorphan, a synthetic analog of the widely used cough suppressant dextromethorphan, is an active metabolite that exhibits potent activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It functions as a non-competitive inhibitor of this glutamate receptor, a mechanism that underpins its dissociative and hallucinogenic properties.[1] This unique pharmacological profile has garnered significant interest in its potential therapeutic applications for a range of neurological and psychiatric conditions, including depression, neuropathic pain, and neurodegenerative diseases.[1] This technical guide provides an in-depth overview of the NMDA receptor antagonist activity of N-Nordextromethorphan and its parent compound, dextromethorphan, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Data on NMDA Receptor Antagonism
While specific quantitative data for N-Nordextromethorphan is not extensively reported in publicly available literature, the activity of its parent compound, dextromethorphan, and its primary metabolite, dextrorphan, have been well-characterized. These compounds provide a strong indication of the expected antagonist profile of N-Nordextromethorphan.
| Compound | Assay Type | Preparation | Radioligand | Parameter | Value | Reference |
| Dextromethorphan | Radioligand Binding | Rat brain membranes | [3H]TCP | pKi | 5.65 | J Med Chem (1994) 37: 1964-1970 |
| Dextromethorphan | Radioligand Binding | Wistar rat brain membranes | [3H]MK-801 | pIC50 | 5.88 | Not specified in snippets |
| Dextromethorphan | Functional (Calcium Flux) | Cultured rat hippocampal pyramidal neurons | - | IC50 | 4 µM | [2] |
| Dextromethorphan | Electrophysiology (Patch Clamp) | Cultured rat cortical neurons | - | IC50 | 0.55 µM | [3] |
| Dextromethorphan | Electrophysiology (Patch Clamp) | Cultured rat hippocampal pyramidal neurons | - | IC50 | 6 µM | [2] |
Mechanism of Action: Non-Competitive Antagonism
N-Nordextromethorphan acts as a non-competitive antagonist of the NMDA receptor. This mechanism involves the binding of the antagonist to a site within the ion channel of the receptor, distinct from the glutamate and glycine co-agonist binding sites.[4][5][6] This binding site is often referred to as the phencyclidine (PCP) site.[4]
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of cations, most notably Ca2+.[7][8] This influx of calcium is a critical trigger for numerous downstream signaling pathways that are fundamental to synaptic plasticity, learning, and memory.[9][10]
Non-competitive antagonists like N-Nordextromethorphan can only access their binding site when the channel is in an open state, which requires the initial binding of glutamate and the co-agonist. Once bound within the channel, the antagonist physically obstructs the passage of ions, effectively blocking the receptor's function.[5][11]
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor Signaling and Blockade by N-Nordextromethorphan.
Experimental Protocols
The determination of NMDA receptor antagonist activity typically involves two key types of experiments: radioligand binding assays to measure binding affinity (Ki) and electrophysiological assays to assess functional antagonism (IC50).
Radioligand Binding Assay for NMDA Receptor Antagonists
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the PCP binding site within the NMDA receptor ion channel.
1. Materials:
- Radioligand: Typically [3H]MK-801 or [3H]thienylphencyclidine ([3H]TCP), high-affinity channel blockers.
- Membrane Preparation: Synaptosomal membranes prepared from rat or mouse brain tissue (e.g., cortex or hippocampus) or from cell lines expressing recombinant NMDA receptors.
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
- Test Compound: N-Nordextromethorphan at various concentrations.
- Non-specific Binding Control: A high concentration of a known non-radiolabeled NMDA receptor channel blocker (e.g., unlabeled MK-801 or PCP).
- Filtration System: Glass fiber filters and a vacuum filtration manifold.
- Scintillation Counter and Cocktail.
2. Procedure:
- Incubate the membrane preparation with the radioligand at a fixed concentration (typically at or below its Kd) and varying concentrations of the test compound.
- Parallel incubations are performed in the presence of the non-specific binding control to determine the amount of non-specific binding.
- The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
- The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
- The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism
This protocol describes the measurement of the inhibitory effect of N-Nordextromethorphan on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
1. Materials:
- Cell Preparation: Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits.
- Patch-Clamp Rig: Comprising a microscope, micromanipulator, amplifier, and data acquisition system.
- Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.
- Extracellular Solution: Containing physiological concentrations of ions, including Mg2+.
- Intracellular Solution: To be loaded into the patch pipette, containing a Cs-based solution to block potassium channels.
- NMDA Receptor Agonists: NMDA and a co-agonist (glycine or D-serine).
- Test Compound: N-Nordextromethorphan at various concentrations.
2. Procedure:
- A whole-cell patch-clamp configuration is established on a selected cell.
- The cell is voltage-clamped at a negative holding potential (e.g., -60 mV).
- NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.
- A stable baseline current is established.
- The test compound (N-Nordextromethorphan) is applied at increasing concentrations, and the resulting inhibition of the NMDA-evoked current is recorded.
- Washout of the compound is performed to ensure the reversibility of the effect.
3. Data Analysis:
- The peak or steady-state amplitude of the NMDA-evoked current is measured in the absence and presence of the antagonist.
- A concentration-response curve is constructed by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
- The IC50 value, the concentration of the antagonist that produces 50% of the maximal inhibition, is determined by fitting the data to a sigmoidal dose-response equation.
Experimental Workflow for NMDA Receptor Antagonist Characterization
References
- 1. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]
- 2. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
N-Nordextromethorphan: An In-Depth Technical Guide on its Potential Neuroprotective Properties
Therefore, this technical guide will focus on the well-documented neuroprotective properties of its parent compound, dextromethorphan (DM) . The mechanisms and effects described for dextromethorphan may offer valuable insights into the potential neuroprotective profile of its N-demethylated metabolite, N-Nordextromethorphan, given their structural similarities. This guide will adhere to the requested format, presenting data, experimental protocols, and signaling pathways related to dextromethorphan's neuroprotective actions.
Core Concepts in Dextromethorphan's Neuroprotection
Dextromethorphan (DM) is a synthetically produced morphinan derivative that, despite its structural similarity to opioids, does not exert its primary effects through opioid receptors.[2] Its neuroprotective effects are attributed to a multi-target mechanism of action, primarily involving:
-
NMDA Receptor Antagonism: DM is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission. By blocking the NMDA receptor, DM can mitigate the excessive influx of calcium ions associated with excitotoxicity, a common pathway in many neurodegenerative disorders.[3][4]
-
Sigma-1 Receptor Agonism: DM is an agonist of the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6][7] Activation of the sigma-1 receptor is implicated in the modulation of various cellular processes, including ion channel activity, calcium signaling, and cellular survival pathways, which contribute to its neuroprotective effects.[6][7]
-
Anti-inflammatory and Antioxidant Effects: Preclinical studies have demonstrated that DM can suppress neuroinflammatory responses and reduce oxidative stress, both of which are critical factors in the pathogenesis of neurodegenerative diseases.[8][9]
Quantitative Data on Dextromethorphan's Neuroprotective Effects
The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective efficacy of dextromethorphan in various models of neuronal injury.
| Experimental Model | Measured Parameter | Treatment | Result | Reference |
| Hypoxia in Guinea Pig Hippocampal Slices | Recovery of Population Spike (PS) Amplitude | Dextromethorphan (100 µM) | 42% recovery of pre-hypoxia amplitude | [4] |
| Glutamate-induced Neurotoxicity in Murine Neocortical Cell Cultures | Attenuation of Neurotoxicity | Dextromethorphan (10-100 µM) | Significant attenuation of morphological and chemical evidence of neurotoxicity | [10] |
| MPTP-induced Parkinson's Disease in Mice | Nigral Dopaminergic Neuron Loss | Dextromethorphan (10 mg/kg) | Significant attenuation of neuron loss | [8] |
| Receptor Binding Assays | Receptor | Ligand | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Sigma-1 Receptor | --INVALID-LINK---pentazocine | Control | 23.4 ± 3.4 | 1040 ± 80 | [6][7] |
| Sigma-1 Receptor | --INVALID-LINK---pentazocine | Dextromethorphan (400 nM) | 12.5 ± 1.5 | 650 ± 50 | [6][7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the neuroprotective properties of compounds like dextromethorphan.
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
Objective: To assess the ability of a test compound to protect neurons from cell death induced by excessive glutamate exposure.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature.[11]
-
Treatment: Neuronal cultures are pre-incubated with various concentrations of the test compound (e.g., N-Nordextromethorphan or dextromethorphan) for a specified period.
-
Induction of Excitotoxicity: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.[11]
-
Assessment of Cell Viability: After a defined incubation period with glutamate, cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.
-
-
Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the test compound and glutamate to those treated with glutamate alone.
In Vivo Model of Parkinson's Disease (MPTP Model)
Objective: To evaluate the neuroprotective effects of a test compound in an animal model of Parkinson's disease.
Methodology:
-
Animal Model: Rodents (e.g., C57BL/6 mice) are typically used.[8]
-
Induction of Neurodegeneration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to the animals to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[8]
-
Drug Administration: The test compound is administered to the animals before, during, or after MPTP treatment.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test or open-field test to evaluate coordination and locomotor activity.
-
Neurochemical Analysis: Post-mortem analysis of brain tissue is performed to measure the levels of dopamine and its metabolites in the striatum.
-
Histological Analysis: Immunohistochemical staining is used to quantify the number of surviving dopaminous neurons in the substantia nigra.
Oxidative Stress Assay (Reactive Oxygen Species Measurement)
Objective: To determine the effect of a test compound on the production of reactive oxygen species (ROS) in cells under oxidative stress.
Methodology:
-
Cell Culture: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) or primary neurons are used.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to an agent such as hydrogen peroxide (H₂O₂) or a mitochondrial complex inhibitor like rotenone.
-
Treatment: Cells are treated with the test compound before or during the induction of oxidative stress.
-
ROS Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.
-
Quantification: Fluorescence intensity is measured using a fluorescence microscope, plate reader, or flow cytometer.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between apoptotic, necrotic, and viable cells following a neurotoxic insult.
Methodology:
-
Cell Treatment: Cells are treated with the neurotoxic agent in the presence or absence of the test compound.
-
Staining: Cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[12][13]
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
Propidium Iodide: A fluorescent nuclear stain that can only enter cells with a compromised cell membrane (late apoptotic and necrotic cells).
-
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of dextromethorphan.
References
- 1. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]
- 2. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neuroprotective effects of dextromethorphan on guinea pig-derived hippocampal slices during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Dextrorphan and dextromethorphan attenuate glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate Excitotoxicity Assay [neuroproof.com]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 3-Methoxymorphinan (N-Nordextromethorphan) in Neuropathic Pain Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options offer limited efficacy and are often associated with substantial side effects. This has spurred the search for novel analgesics with improved mechanisms of action. Dextromethorphan (DM), a widely used antitussive, has been investigated for its potential in treating neuropathic pain, primarily due to its N-methyl-D-aspartate (NMDA) receptor antagonist activity. However, its clinical utility has been hampered by inconsistent efficacy and a narrow therapeutic window. This technical guide delves into the preclinical research surrounding a key, yet often overlooked, metabolite of dextromethorphan: 3-methoxymorphinan (3-MM), colloquially referred to as N-Nordextromethorphan. While traditionally considered less active than its counterpart, dextrorphan, emerging evidence suggests that 3-MM possesses distinct pharmacological properties, including local anesthetic effects, that warrant its investigation as a potential therapeutic agent for neuropathic pain. This document provides a comprehensive overview of the existing data, detailed experimental protocols, and a forward-looking perspective on the research trajectory for 3-MM in the context of neuropathic pain.
Introduction: The Rationale for Investigating 3-Methoxymorphinan
Dextromethorphan is extensively metabolized in the liver, primarily through two pathways: O-demethylation by CYP2D6 to form dextrorphan, a potent NMDA receptor antagonist, and N-demethylation by CYP3A4 to produce 3-methoxymorphinan.[1] While the central effects of dextromethorphan in pain have largely been attributed to dextrorphan's NMDA receptor blockade, the pharmacological profile of 3-MM has been less explored.[2] However, studies have revealed that 3-MM is not an inert metabolite and exhibits significant biological activity, notably as a local anesthetic.[3][4] This property, likely mediated through the blockade of sodium channels, presents a compelling, alternative mechanism for analgesia in neuropathic pain, which is often characterized by ectopic firing of damaged neurons due to the upregulation of sodium channels.[5] This guide will synthesize the current understanding of 3-MM's pharmacology and its potential application in neuropathic pain research.
Metabolism of Dextromethorphan to 3-Methoxymorphinan
The formation of 3-methoxymorphinan is a crucial aspect of dextromethorphan's pharmacokinetics. The N-demethylation pathway, catalyzed by the cytochrome P450 enzyme CYP3A4, is a significant route of metabolism, particularly in individuals who are poor metabolizers via the CYP2D6 pathway.[1] Understanding this metabolic conversion is essential for interpreting the pharmacological effects of dextromethorphan and for designing studies that specifically investigate the activity of 3-MM.
Figure 1: Metabolic pathway of Dextromethorphan.
Preclinical Evidence for the Analgesic Potential of 3-Methoxymorphinan
Direct research into the effects of 3-methoxymorphinan on neuropathic pain models is currently limited. However, studies investigating its local and spinal anesthetic properties provide a strong foundation for its potential in this area.
Local Anesthetic Effects
A key study demonstrated that 3-methoxymorphinan produces a dose-dependent local anesthetic effect on the sciatic nerve in rats.[4] This effect, characterized by a blockade of motor function, proprioception, and nociception, suggests that 3-MM can inhibit nerve conduction. Notably, the duration of action of 3-methoxymorphinan was longer than that of lidocaine, a standard local anesthetic, although its potency was lower.[4][6]
Spinal Anesthetic Effects
When administered intrathecally in rats, 3-methoxymorphinan produced a dose-related spinal blockade of both motor function and nociception. This indicates that 3-MM can act at the level of the spinal cord to inhibit pain signaling.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on 3-methoxymorphinan. It is important to note the absence of data from specific neuropathic pain models.
Table 1: Comparative Potency of Local Anesthetic Effects (Sciatic Nerve Blockade in Rats)
| Compound | Relative Potency |
| Lidocaine | Most Potent |
| Dextromethorphan | > 3-Methoxymorphinan |
| 3-Methoxymorphinan | > Dextrorphan |
| Dextrorphan | Least Potent |
Source:[4]
Table 2: Comparative Potency of Spinal Anesthetic Effects (Intrathecal Administration in Rats)
| Compound | Relative Potency (ED50 basis) |
| Bupivacaine | Most Potent |
| Dextrorphan | > 3-Methoxymorphinan |
| 3-Methoxymorphinan | > Dextromethorphan |
| Dextromethorphan | Least Potent |
Experimental Protocols
The following provides a detailed methodology for a key experiment cited in this guide, which can be adapted for future neuropathic pain research.
Sciatic Nerve Blockade Model in Rats
This protocol is based on the methodology described in the study by Hou et al. (2006).[4]
Figure 2: Workflow for the sciatic nerve blockade experiment.
Objective: To evaluate the local anesthetic effect of 3-methoxymorphinan on the sciatic nerve.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Anesthesia: Anesthetize the rats (e.g., with isoflurane).
-
Injection Site Identification: Palpate the greater trochanter and the ischial tuberosity of the femur. The injection site is located midway between these two points.
-
Drug Administration: Inject the test compound (3-methoxymorphinan, dissolved in a suitable vehicle) perineurally to the sciatic nerve. A control group should receive the vehicle alone.
-
Behavioral Assessments: At predetermined time points post-injection, assess the following:
-
Motor Function: Observe for signs of motor weakness or paralysis of the injected limb (e.g., using a motor deficit score).
-
Proprioception: Assess the animal's ability to correct the position of the paw when it is turned over.
-
Nociception: Apply a noxious stimulus (e.g., a pinch with forceps or thermal stimulus with a radiant heat source) to the paw and observe the withdrawal reflex.
-
-
Data Analysis: Determine the dose-response relationship for the onset and duration of the blockade for each behavioral measure. Calculate the ED50 (median effective dose) for each compound.
Proposed Signaling Pathway and Mechanism of Action
The primary hypothesized mechanism of action for the analgesic effects of 3-methoxymorphinan is the blockade of voltage-gated sodium channels in neuronal membranes. In neuropathic pain states, damaged neurons exhibit increased expression and activity of these channels, leading to hyperexcitability and spontaneous, ectopic firing, which contributes to the generation of pain signals. By blocking these channels, 3-MM may be able to reduce this aberrant neuronal activity and thereby alleviate pain.
Figure 3: Proposed signaling pathway for 3-MM in neuropathic pain.
Future Directions and Conclusion
The current body of research on 3-methoxymorphinan, while not extensive, provides a compelling rationale for its further investigation as a potential therapeutic for neuropathic pain. Its local anesthetic properties suggest a mechanism of action that is distinct from the NMDA receptor antagonism of its parent compound, dextromethorphan, and its primary metabolite, dextrorphan.
Key areas for future research include:
-
Efficacy in Neuropathic Pain Models: The most critical next step is to evaluate the efficacy of 3-MM in established preclinical models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.
-
Mechanism of Action Studies: Further research is needed to confirm the precise molecular targets of 3-MM, including its affinity for different subtypes of sodium channels and its potential interactions with other receptors and ion channels involved in pain signaling.
-
Pharmacokinetic and Pharmacodynamic Profiling: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of 3-MM, as well as its dose-response relationship for analgesic effects, is essential.
-
Safety and Tolerability: Preclinical safety studies are required to determine the therapeutic window of 3-MM and to identify any potential adverse effects.
References
- 1. Neuropsychopharmacological Understanding for Therapeutic Application of Morphinans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. 3-Methoxymorphinan - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Sodium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dextromethorphan, 3-methoxymorphinan, and dextrorphan have local anaesthetic effect on sciatic nerve blockade in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Analytical Methods for Dextrorphan: Application Notes and Protocols
A Note on Nomenclature: The compound "N-Nordextromethorphan" is synonymous with dextrorphan, the primary O-demethylated metabolite of the widely used antitussive agent, dextromethorphan. This document provides detailed analytical methodologies for the quantification of dextrorphan in various biological matrices.
Dextrorphan is a significant analyte in clinical and forensic toxicology, as well as in pharmacokinetic and pharmacogenetic studies, particularly for phenotyping the activity of the cytochrome P450 enzyme CYP2D6.[1][2] The accurate and precise measurement of dextrorphan is crucial for these applications. This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Pathway of Dextromethorphan
Dextromethorphan is primarily metabolized in the liver via O-demethylation to its active metabolite, dextrorphan. This reaction is catalyzed by the polymorphic enzyme CYP2D6.[2] A minor metabolic pathway involves N-demethylation, catalyzed mainly by CYP3A4, to form 3-methoxymorphinan.[3]
References
Quantifying N-Nordextromethorphan in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of N-nordextromethorphan in various biological samples. N-nordextromethorphan, also known as 3-methoxymorphinan (3-MM), is the primary metabolite of dextromethorphan formed via N-demethylation, a reaction predominantly catalyzed by the cytochrome P450 3A4 and 3A5 enzymes (CYP3A4/5).[1][2] Accurate measurement of N-nordextromethorphan is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials involving dextromethorphan.
Metabolic Pathway of Dextromethorphan
Dextromethorphan undergoes two primary metabolic transformations: O-demethylation to dextrorphan, primarily mediated by CYP2D6, and N-demethylation to N-nordextromethorphan, mainly carried out by CYP3A4/5.[2][3] Understanding this pathway is essential for interpreting analytical results and assessing drug-drug interactions.
Caption: Metabolic conversion of Dextromethorphan.
Experimental Workflow for Quantification
The general workflow for quantifying N-nordextromethorphan in biological samples involves sample collection, preparation (extraction), chromatographic separation, and detection by mass spectrometry.
Caption: Workflow for N-nordextromethorphan analysis.
Quantitative Data Summary
The following tables summarize the validation parameters for different analytical methods used to quantify N-nordextromethorphan in biological samples.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.196 - 403.356 ng/mL (for DM) | 5.00 - 500 ng/mL | [4] |
| LLOQ | 0.1 ng/mL (for DM and DX) | 1.00 ng/mL | [4][5] |
| Intra-day Precision (%RSD) | < 10.5% | < 15% | [6] |
| Inter-day Precision (%RSD) | < 14.7% | < 15% | [6] |
| Accuracy (%) | 91.9 - 107% | 96.3 - 113.8% | [6] |
| Recovery (%) | > 87.4% | Not Reported | [6] |
DM: Dextromethorphan, DX: Dextrorphan. Data for N-nordextromethorphan is expected to be within a similar range.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Plasma | Urine | In Vitro Matrix | Reference |
| Linearity Range | 10 - 10,000 ng/mL (for DM and DXT in bone extract) | Not Reported | Not Reported | [7] |
| LLOQ | 10 ng/mL | 10 ng/mL | 10 ng/mL | [8] |
| Intra-day Precision (%RSD) | < 9.02% | < 9.02% | < 9.02% | [8] |
| Inter-day Precision (%RSD) | < 9.91% | < 9.91% | < 9.91% | [8] |
| Accuracy (%) | 91.76 - 106.27% | 91.76 - 106.27% | 91.76 - 106.27% | [8] |
| Recovery (%) | > 72.68% | > 72.68% | > 72.68% | [8] |
DXT: Dextrorphan
Detailed Experimental Protocols
The following are detailed protocols for the quantification of N-nordextromethorphan using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Quantification of N-Nordextromethorphan in Human Plasma
This protocol is based on a common approach for the analysis of small molecules in plasma, incorporating solid-phase extraction for sample cleanup.
1. Materials and Reagents
-
N-nordextromethorphan certified reference standard
-
Internal standard (e.g., N-nordextromethorphan-d3)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
2. Sample Preparation (Solid-Phase Extraction)
-
Spike: To 100 µL of human plasma, add the internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of N-nordextromethorphan standard solution.
-
Dilute: Add 200 µL of 0.1% formic acid in water to the plasma sample.
-
Vortex: Mix the sample thoroughly for 30 seconds.
-
Centrifuge: Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.[5]
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 Infinity LC system or equivalent
-
Column: Agilent Poroshell 120 EC-C18 (2.7 µm, 2.1 x 50 mm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions:
-
N-nordextromethorphan: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of the standard)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be determined by direct infusion of the standard)
-
Protocol 2: GC-MS Quantification of N-Nordextromethorphan in Human Urine
This protocol provides a general procedure for the analysis of N-nordextromethorphan in urine, which may require hydrolysis to measure total (free and conjugated) concentrations.
1. Materials and Reagents
-
N-nordextromethorphan certified reference standard
-
Internal standard (e.g., levallorphan)
-
GC-grade diethyl ether and methanol
-
Hydrochloric acid (HCl)
-
Derivatizing agent (e.g., MSTFA)
-
Human urine (blank)
2. Sample Preparation
-
Hydrolysis (Optional): To 1 mL of urine, add 100 µL of concentrated HCl and heat at 100°C for 30 minutes to hydrolyze glucuronide conjugates.[9] Allow to cool.
-
Spike: Add the internal standard to the cooled urine sample. For calibration standards and QCs, add the appropriate N-nordextromethorphan standard.
-
Adjust pH: Adjust the pH of the sample to ~9-10 with a suitable base (e.g., NaOH).
-
Extraction: Add 5 mL of diethyl ether and vortex for 2 minutes.
-
Centrifuge: Centrifuge at 3000 rpm for 10 minutes.
-
Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporate: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of the derivatizing agent (e.g., MSTFA) and heat at 60°C for 30 minutes.[9]
3. GC-MS Conditions
-
GC System: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 min
-
Ramp: 15°C/min to 300°C, hold for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
Derivatized N-nordextromethorphan: Specific m/z values to be determined from the mass spectrum of the derivatized standard.
-
Derivatized Internal Standard: Specific m/z values to be determined from the mass spectrum of the derivatized standard.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Curcuma longa on CYP2D6- and CYP3A4-mediated metabolism of dextromethorphan in human liver microsomes and healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-volume plasma sampling for determination of dextromethorphan and dextrorphan in rat plasma: LC-MS/MS method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Determination of dextromethorphan in human plasma using pipette tip solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of dextromethorphan and dextrorphan in decomposed skeletal tissues by microwave assisted extraction, microplate solid-phase extraction and gas chromatography- mass spectrometry (MAE-MPSPE-GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Analysis of dextromethorphan and its metabolites in human urine by using gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Nordextromethorphan
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Nordextromethorphan, also known as dextrorphan, is the primary O-demethylated metabolite of the widely used cough suppressant, dextromethorphan. The formation of dextrorphan is catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. Consequently, the ratio of dextromethorphan to dextrorphan in biological fluids is frequently used as a probe to determine an individual's CYP2D6 metabolic phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer). Accurate and robust quantification of N-Nordextromethorphan (dextrorphan) is therefore crucial for clinical pharmacology studies, drug metabolism research, and therapeutic drug monitoring.
This document provides a detailed protocol for the analysis of N-Nordextromethorphan using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.
Experimental Protocols
2.1. Principle
This method separates N-Nordextromethorphan from its parent drug, dextromethorphan, and other potential metabolites or matrix components using a reversed-phase HPLC column. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase (e.g., C18) and a polar mobile phase. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.
2.2. Materials and Reagents
-
Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH). Ultrapure water (18.2 MΩ·cm).
-
Chemicals: N-Nordextromethorphan (Dextrorphan) reference standard, Dextromethorphan reference standard, phosphoric acid, triethylamine, potassium phosphate monobasic, and formic acid.
-
Sample Matrix: Drug-free plasma, urine, or microsomal incubation buffer for preparation of standards and quality controls.
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials: As required for sample preparation.
-
Filters: 0.2 µm or 0.45 µm syringe filters for sample clarification.[1][2]
2.3. Instrumentation
-
An HPLC system equipped with a pump, autosampler, column oven, and a UV or Fluorescence detector.
-
A reversed-phase HPLC column (e.g., C18, Phenyl).
-
Data acquisition and processing software.
2.4. Sample Preparation
Sample preparation is a critical step to remove interferences and concentrate the analyte.[3] The choice of method depends on the sample matrix.
2.4.1. Protein Precipitation (for Plasma or Serum)
-
To 100 µL of plasma, add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[2]
2.4.2. Liquid-Liquid Extraction (LLE) (for Urine)
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH to basic conditions (e.g., pH 9-10) with a suitable buffer.
-
Add 5 mL of an organic extraction solvent (e.g., a mixture of heptane and butanol).[5]
-
Vortex for 5 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase and filter before injection.
2.5. Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of N-Nordextromethorphan. These parameters may require optimization based on the specific column and instrumentation used.
| Parameter | Condition 1 (UV Detection) | Condition 2 (Fluorescence Detection) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl, 4.6 x 150 mm, 5 µm[5] |
| Mobile Phase | Acetonitrile and 0.01 M Phosphate Buffer (pH 3.6)[6] | Acetonitrile and Water with 0.1% Triethylamine and 1.5% Acetic Acid[7] |
| Gradient/Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 0.7 - 1.0 mL/min[6] |
| Injection Volume | 10 - 20 µL | 20 µL |
| Column Temperature | 25°C - 30°C | Ambient |
| Detection | UV at 280 nm[5][8] | Fluorescence: Excitation at 280 nm, Emission at 310 nm[5][6] |
2.6. Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Prepare a series of calibration standards by spiking known concentrations of N-Nordextromethorphan into the appropriate drug-free biological matrix. Process these standards using the selected sample preparation method.
-
Analysis: Inject the prepared standards, quality control samples, and unknown samples into the HPLC system.
-
Data Processing: Integrate the peak areas corresponding to N-Nordextromethorphan. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.
Data Presentation
The following table provides a summary of quantitative parameters from various published HPLC methods for dextromethorphan and its metabolites, including N-Nordextromethorphan (dextrorphan).
Table 1: Summary of HPLC Method Parameters
| Parameter | Method A | Method B | Method C | Method D |
| Analyte(s) | Dextromethorphan | Dextromethorphan, Dextrorphan | Dextromethorphan, Dextrorphan | Dextromethorphan, Dextrorphan, Metabolites |
| Column Type | Primesep 100 (Mixed-Mode)[8] | Accucore C18[9] | Phenyl[5] | Cyano[10] |
| Column Dimensions | 4.6 x 150 mm, 5 µm[8] | 2.1 x 50 mm, 2.6 µm[9] | Not Specified | Not Specified |
| Mobile Phase | ACN, Water, H₂SO₄ Buffer[8] | ACN, Water, Phosphoric Acid[9] | ACN, Heptane Sulfonic Acid, Phosphate Buffer[5] | MeOH, ACN, Triethylamine (pH 2.8)[10] |
| Flow Rate | Not Specified | 0.4 mL/min | Not Specified | 1.0 mL/min[10] |
| Detection | UV: 225 nm, 280 nm[8] | UV: 280 nm | FL: Ex 280 nm, Em 310 nm[5] | FL: Ex 280 nm, Em 310 nm |
| Run Time | Not Specified | < 2 minutes[9] | Not Specified | ~18 minutes[10] |
ACN: Acetonitrile, MeOH: Methanol, FL: Fluorescence
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of N-Nordextromethorphan.
Caption: Workflow for N-Nordextromethorphan HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. sartorius.com [sartorius.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. organomation.com [organomation.com]
- 5. High-performance liquid chromatography determination of dextromethorphan and dextrorphan for oxidation phenotyping by fluorescence and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Determination of Dextromethorphan and Its Metabolites in Urine | Chemické listy [chemicke-listy.cz]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Determination of dextromethorphan and its O-demethylated metabolite from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nordextromethorphan Hydrochloride in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nordextromethorphan hydrochloride is the principal N-demethylated metabolite of the widely used antitussive, dextromethorphan. In neuropharmacology, it is gaining attention as a potent N-methyl-D-aspartate (NMDA) receptor antagonist and a potential modulator of the sigma-1 receptor. These interactions suggest its therapeutic potential in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[1] This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's neuropharmacological properties.
Mechanism of Action
N-Nordextromethorphan primarily exerts its effects through the modulation of two key targets in the central nervous system:
-
NMDA Receptor Antagonism: As a non-competitive antagonist of the NMDA receptor, N-Nordextromethorphan blocks the ion channel, thereby inhibiting the excitatory neurotransmission mediated by glutamate. This action is believed to be central to its neuroprotective, antidepressant, and analgesic effects.[1]
-
Sigma-1 Receptor Modulation: While the direct binding affinity of N-Nordextromethorphan to the sigma-1 receptor requires further characterization, its parent compound, dextromethorphan, is a known sigma-1 receptor agonist. Sigma-1 receptors are intracellular chaperones that modulate various signaling pathways and are implicated in neuroprotection and mood regulation.
Data Presentation
| Compound | Target Receptor | Binding Affinity (Ki/IC50) | Assay Type | Reference |
| Dextromethorphan | Sigma-1 | Ki: 200-500 nM | Radioligand Binding Assay | [2] |
| Dextrorphan | NMDA | 460 nM | [3H]TCP Displacement | [3] |
| Dextromethorphan | NMDA | pIC50: 5.88 (1320 nM) | [3H]MK-801 Displacement | [4] |
Signaling Pathways
The neuropharmacological effects of N-Nordextromethorphan are mediated through complex signaling pathways initiated by its interaction with NMDA and potentially sigma-1 receptors.
References
- 1. Dextromethorphan analogs are neuroprotective in vitro and block glutamate-induced excitotoxic calcium signals in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropsychotoxic and neuroprotective potentials of dextromethorphan and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Nordextromethorphan as a Research Tool for NMDA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nordextromethorphan, a principal metabolite of the widely used antitussive dextromethorphan, has emerged as a valuable research tool for investigating the function and therapeutic potential of the N-methyl-D-aspartate (NMDA) receptor. As a non-competitive antagonist of the NMDA receptor, N-Nordextromethorphan offers a means to probe the receptor's role in a variety of physiological and pathological processes, including neuroprotection, pain perception, and neurodegenerative diseases. These application notes provide a comprehensive overview of N-Nordextromethorphan's pharmacological profile and detailed protocols for its use in key experimental paradigms.
Pharmacological Profile
N-Nordextromethorphan is the N-demethylated metabolite of dextromethorphan, a conversion primarily mediated by the cytochrome P450 enzyme CYP3A4. While dextromethorphan itself exhibits NMDA receptor antagonist activity, its metabolite, dextrorphan, is a more potent antagonist. N-Nordextromethorphan's activity at the NMDA receptor, along with its affinity for sigma receptors, contributes to its complex pharmacological profile. Understanding these interactions is crucial for interpreting experimental results.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of N-Nordextromethorphan and related compounds at NMDA and sigma receptors. This data is essential for designing experiments and interpreting results in the context of receptor selectivity and potency.
Table 1: NMDA Receptor Binding Affinity and Functional Potency
| Compound | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Dextromethorphan | [³H]TCP | Rat brain membranes | 2246 | 1320 | [1] |
| Dextrorphan | [³H]TCP | Rat brain membranes | 460 | - | [2] |
| Dextromethorphan | - | Cultured rat hippocampal neurons | - | 4000 | [3] |
Note: Data for N-Nordextromethorphan is not directly available in the searched literature. The data for dextromethorphan and its more potent metabolite dextrorphan are provided as relevant comparators.
Table 2: Sigma Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |
| Dextromethorphan | Sigma-1 | --INVALID-LINK---Pentazocine | - | 348 | [1] |
| Dextromethorphan | Sigma-1 | [³H]SKF 10047 | Guinea pig brain membranes | 280 | [2] |
| Dextrorphan | Sigma-1 | [³H]SKF 10047 | Guinea pig brain membranes | 3300 | [2] |
| Dextromethorphan | Sigma-2 | [³H]DTG | Guinea pig brain membranes | >10000 | [2] |
| Dextrorphan | Sigma-2 | [³H]DTG | Guinea pig brain membranes | >10000 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing N-Nordextromethorphan to investigate NMDA receptor function.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is adapted from methodologies used for dextromethorphan and its analogs to determine the binding affinity of N-Nordextromethorphan for the NMDA receptor ion channel.[2]
Objective: To determine the equilibrium dissociation constant (Kᵢ) of N-Nordextromethorphan for the NMDA receptor.
Materials:
-
Test compound: N-Nordextromethorphan
-
Radioligand: [³H]Thienylcyclohexylpiperidine ([³H]TCP)
-
Membrane preparation: Rat brain membranes
-
Assay buffer: 5 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM MK-801
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Prepare rat brain membranes according to standard laboratory protocols.
-
Resuspend the membrane pellet in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
In a 96-well plate, add the following in triplicate:
-
Total binding: 50 µL of assay buffer, 50 µL of [³H]TCP (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific binding: 50 µL of 10 µM MK-801, 50 µL of [³H]TCP, and 100 µL of membrane suspension.
-
Displacement: 50 µL of varying concentrations of N-Nordextromethorphan, 50 µL of [³H]TCP, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a liquid scintillation counter.
-
Analyze the data using non-linear regression analysis to determine the IC₅₀ value of N-Nordextromethorphan.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vivo NMDA-Induced Seizure Model
This protocol is based on studies investigating the in vivo NMDA receptor antagonist activity of dextromethorphan analogs.[2][4]
Objective: To evaluate the in vivo functional antagonist activity of N-Nordextromethorphan at the NMDA receptor.
Materials:
-
Test compound: N-Nordextromethorphan
-
Convulsant: N-methyl-D-aspartate (NMDA)
-
Vehicle (e.g., saline or artificial cerebrospinal fluid)
-
Male Sprague-Dawley rats (200-250 g)
-
Intracerebroventricular (i.c.v.) cannulae
-
Stereotaxic apparatus
-
Microinjection pump
Procedure:
-
Surgically implant guide cannulae into the lateral ventricle of the rats using a stereotaxic apparatus. Allow the animals to recover for at least one week.
-
On the day of the experiment, habituate the rats to the observation chambers for at least 30 minutes.
-
Administer N-Nordextromethorphan (or vehicle) via i.c.v. injection through the implanted cannula. A range of doses should be tested to determine a dose-response relationship.
-
After a predetermined pretreatment time (e.g., 15-30 minutes), administer a convulsant dose of NMDA (e.g., 100 nmol) via i.c.v. injection.
-
Immediately after NMDA injection, observe the rats for the onset and severity of convulsive behaviors (e.g., wild running, clonic-tonic seizures) for a period of 30 minutes.
-
Score the seizure activity using a standardized rating scale.
-
Analyze the data to determine the dose of N-Nordextromethorphan that produces a significant reduction in seizure severity or an increase in seizure latency. The ED₅₀ (the dose that protects 50% of the animals from seizures) can be calculated.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Cascade
Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory, but can also lead to excitotoxicity under pathological conditions.
Caption: Simplified NMDA receptor signaling pathway.
Experimental Workflow for In Vivo Seizure Study
The following diagram illustrates the logical flow of the in vivo experiment described in Protocol 2.
Caption: Workflow for the in vivo NMDA-induced seizure experiment.
References
- 1. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. N-Substituted-3-alkoxy-derivatives of dextromethorphan are functional NMDA receptor antagonists in vivo: Evidence from an NMDA-induced seizure model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions of dextromethorphan with the N-methyl-D-aspartate receptor-channel complex: single channel recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: In Vitro N-demethylation of Dextromethorphan
Introduction
Dextromethorphan (DXM) is a widely utilized antitussive agent. In humans, it undergoes extensive metabolism primarily in the liver. The two main metabolic pathways are O-demethylation and N-demethylation. O-demethylation, which leads to the formation of dextrorphan (DXO), is predominantly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][3][4] The N-demethylation pathway, resulting in the formation of 3-methoxymorphinan (MEM), is primarily mediated by CYP3A4.[2][5][6][7] Both of these primary metabolites can be further metabolized to 3-hydroxymorphinan (HYM).[5][7] Due to its well-characterized metabolic pathways, dextromethorphan is frequently used as a probe drug in vitro and in vivo to assess the activity of CYP2D6 and CYP3A4.[5][6][7]
This application note provides a detailed protocol for the in vitro N-demethylation of dextromethorphan, focusing on the formation of 3-methoxymorphinan as an indicator of CYP3A4 activity.
Metabolic Pathway of Dextromethorphan
Caption: Metabolic pathways of dextromethorphan.
Principle
The in vitro N-demethylation of dextromethorphan is assessed by incubating the compound with a source of metabolic enzymes, such as human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes, in the presence of necessary cofactors. The reaction is terminated, and the formation of the metabolite, 3-methoxymorphinan, is quantified using analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of metabolite formation is then used to determine the enzyme activity.
Applications
-
CYP3A4 Phenotyping: Dextromethorphan N-demethylation is a reliable marker for CYP3A4 activity.[5][6]
-
Drug-Drug Interaction Studies: This assay can be used to investigate the inhibitory or inductive effects of new chemical entities on CYP3A4 activity.
-
Metabolic Stability Assessment: It helps in determining the metabolic fate of dextromethorphan under various conditions.
Experimental Protocol: In Vitro Dextromethorphan N-demethylation Assay
This protocol is designed for determining the rate of 3-methoxymorphinan formation from dextromethorphan in human liver microsomes.
1. Materials and Reagents
-
Dextromethorphan hydrobromide
-
3-Methoxymorphinan (analytical standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Internal Standard (e.g., lidocaine or other suitable compound)[8]
-
Purified water
2. Enzyme Source
-
Pooled human liver microsomes are recommended to average out inter-individual variability. The protein concentration should be predetermined.
3. Incubation Procedure
-
Prepare a stock solution of dextromethorphan in a suitable solvent (e.g., methanol or water).
-
In a microcentrifuge tube, pre-incubate the following at 37°C for 5-10 minutes:
-
Human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Potassium phosphate buffer (to final volume)
-
Dextromethorphan (a fixed concentration of 20 µM can be used for N-demethylation studies)[5]
-
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15-60 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
4. Analytical Method (LC-MS/MS)
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for 3-methoxymorphinan and the internal standard should be optimized. For example, the transition for 3-methoxymorphinan can be m/z 258 > 213.[11]
-
5. Data Analysis
-
Generate a standard curve by plotting the peak area ratio of 3-methoxymorphinan to the internal standard against the concentration of the 3-methoxymorphinan standards.
-
Quantify the amount of 3-methoxymorphinan formed in the samples using the standard curve.
-
Calculate the rate of formation, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.
Quantitative Data Summary
Table 1: Michaelis-Menten Constants for Dextromethorphan Metabolism
| Enzyme | Pathway | Km (µM) | Vmax (pmol/pmol P450/min) | Reference |
| CYP2D6 | O-demethylation | 3.7 | 11.9 | [7] |
| CYP3A4 | O-demethylation | 157 | Not reported | [12] |
| CYP3A4 | N-demethylation | >50 | Not reported | [7] |
| CYP2D6 | N-demethylation | 11.4 | 0.4 | [7] |
Table 2: Typical In Vitro Assay Conditions
| Parameter | Value | Reference |
| Substrate Concentration | 20 µM (for N-demethylation) | [5] |
| Microsomal Protein Conc. | 0.2 - 0.5 mg/mL | General |
| Incubation Temperature | 37°C | General |
| Incubation Time | 15 - 60 min | General |
| Buffer | 0.1 M Potassium Phosphate, pH 7.4 | General |
Experimental Workflow
Caption: Workflow for in vitro dextromethorphan metabolism assay.
Chemical N-demethylation of Dextromethorphan
For synthetic chemistry purposes, N-demethylation of dextromethorphan can be achieved through chemical reactions. One reported method involves the use of 2,2,2-trichloroethyl chloroformate.[13] This process typically involves the formation of a carbamate intermediate, which is then cleaved to yield the N-desmethyl product, 3-methoxymorphinan.[14][15] Another approach utilizes a sonochemical, iron-catalyzed methodology to convert dextromethorphan to its N-demethylated form via an N-oxide intermediate.[16][17][18] These methods are crucial for the synthesis of various morphinan derivatives with different pharmacological activities.[14]
References
- 1. Metabolism of dextromethorphan in human liver microsomes: a rapid HPCL assay to monitor cytochrome P450 2D6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of the CYP2D6 gene in relation to dextromethorphan O-demethylation capacity in a Japanese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for the catalysis of dextromethorphan O-demethylation by a CYP2D6-like enzyme in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. [PDF] Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. N-Demethylation of dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Nordextromethorphan Hydrochloride Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nordextromethorphan, also known as N-desmethyl dextromethorphan, is the primary active metabolite of the widely used cough suppressant, dextromethorphan. As a key metabolite, it is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Furthermore, it is listed as a process impurity in the synthesis of dextromethorphan. Therefore, the availability of a highly purified and well-characterized N-Nordextromethorphan Hydrochloride reference standard is essential for accurate analytical method development, validation, and routine quality control in the pharmaceutical industry.
This document provides detailed protocols for the synthesis, purification, and comprehensive characterization of this compound to a reference standard grade. The methodologies described herein are intended to guide researchers in preparing a reliable standard for use in various analytical applications.
Experimental Protocols
Synthesis of N-Nordextromethorphan
The synthesis of N-Nordextromethorphan is achieved through the N-demethylation of dextromethorphan. A common and effective method involves the use of 2,2,2-trichloroethyl chloroformate followed by reductive cleavage.
Materials:
-
Dextromethorphan hydrobromide
-
2,2,2-Trichloroethyl chloroformate
-
Toluene
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Zinc dust (Zn)
-
Acetic acid
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Methanol
-
n-Hexane
Protocol:
-
Preparation of Dextromethorphan Free Base: Dissolve dextromethorphan hydrobromide in a biphasic mixture of chloroform and 1N sodium hydroxide solution. Stir vigorously for 1 hour. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain dextromethorphan free base as an oil.
-
N-demethylation Reaction: Dissolve the dextromethorphan free base in toluene and add 2,2,2-trichloroethyl chloroformate. Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, evaporate the solvent under vacuum to yield the crude trichloroethyl carbamate derivative.
-
Purification of the Intermediate: Purify the crude carbamate derivative using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to achieve a purity of >99% by HPLC.
-
Reductive Cleavage: Dissolve the purified trichloroethyl carbamate in acetic acid. Add zinc dust portion-wise while stirring. The reaction is exothermic; maintain the temperature below 40°C. Stir for 2-3 hours until the reaction is complete (monitored by TLC).
-
Isolation of N-Nordextromethorphan Free Base: Filter the reaction mixture to remove excess zinc. Partition the filtrate between chloroform and 1N sodium hydroxide solution to neutralize the acetic acid and liberate the free base. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Nordextromethorphan free base.
Preparation of this compound
Protocol:
-
Dissolve the purified N-Nordextromethorphan free base in a minimal amount of an ethyl acetate-methanol mixture.
-
Acidify the solution to a pH of approximately 2 by the dropwise addition of a solution of hydrogen chloride in ethyl acetate.
-
Induce crystallization by adding n-hexane to the solution until turbidity is observed.
-
Allow the mixture to stand at 4°C for several hours to facilitate complete precipitation.
-
Collect the crystalline this compound by filtration.
-
Wash the crystals with cold n-hexane and dry them under vacuum at a temperature not exceeding 50°C.
Purification to Reference Standard Grade
To achieve the high purity required for a reference standard, recrystallization is performed.
Protocol:
-
Dissolve the synthesized this compound in a minimum volume of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a non-polar co-solvent like ethyl acetate or diethyl ether).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound reference standard under vacuum to a constant weight.
-
Repeat the recrystallization process until the desired purity is achieved, as confirmed by analytical testing.
Characterization and Quality Control
A comprehensive characterization is mandatory to qualify the prepared material as a reference standard.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
Purity Determination (Reversed-Phase HPLC):
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) in a gradient elution mode. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
Chiral Purity (Chiral HPLC): [1][2][3]
| Parameter | Value |
| Column | Chiral stationary phase (e.g., CHIRALPAK series or equivalent) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at an appropriate wavelength (e.g., 220 nm) |
| Injection Volume | 10 µL |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][5]
-
¹H NMR: To confirm the chemical structure by analyzing the chemical shifts, coupling constants, and integration of proton signals. The absence of the N-methyl signal (typically around 2.3-2.5 ppm in dextromethorphan) and the presence of the N-H proton signal are key indicators of successful N-demethylation.
-
¹³C NMR: To further confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS): [6][7][8][9]
-
Technique: Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).
-
Analysis: Determine the molecular weight and confirm the elemental composition. The protonated molecular ion [M+H]⁺ for the free base should be observed at m/z 258.38.
Fourier-Transform Infrared (FTIR) Spectroscopy: [10][11][12][13]
-
Analysis: To identify the functional groups present in the molecule. Key characteristic peaks include N-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching (ether), and aromatic C=C bending vibrations.
Physicochemical Characterization
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white crystalline powder |
| Melting Point | Capillary Method | To be determined and reported |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
Stability Indicating Method and Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of the reference standard and to develop a stability-indicating analytical method.[14][15][16][17][18][19][20][21][22][23]
Forced Degradation Protocol
Expose the this compound reference standard to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid material and a solution to UV and visible light (ICH Q1B guidelines).
Analyze the stressed samples using the developed HPLC method to assess the extent of degradation and to ensure that all degradation products are well-resolved from the main peak.
Data Presentation
Table 1: Summary of Analytical Characterization Data for this compound Reference Standard
| Analysis | Method | Result | Specification |
| Purity (HPLC) | Reversed-Phase HPLC | ≥ 99.5% | ≥ 99.0% |
| Chiral Purity (HPLC) | Chiral HPLC | ≥ 99.5% enantiomeric excess | ≥ 99.0% e.e. |
| Identity (¹H NMR) | 500 MHz NMR | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | m/z = 258.38 [M+H]⁺ | Conforms |
| Identity (FTIR) | KBr pellet | Conforms to structure | Conforms |
| Water Content | Karl Fischer | 0.2% | ≤ 0.5% |
| Residue on Ignition | USP <281> | 0.05% | ≤ 0.1% |
Visualization
Caption: Workflow for the preparation and characterization of N-Nordextromethorphan HCl.
Caption: Forced degradation pathway for stability-indicating method development.
References
- 1. Chiral analyses of dextromethorphan/levomethorphan and their metabolites in rat and human samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nordextromethorphan | C17H23NO | CID 620851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Oxycodone, Noroxycodone and Oxymorphone by High-Performance Liquid Chromatography–Electrospray Ionization-Tandem Mass Spectrometry in Human Matrices: In vivo and In vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. forced degradation study: Topics by Science.gov [science.gov]
- 18. scispace.com [scispace.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. impactfactor.org [impactfactor.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Studying the Effects of N-Nordextromethorphan
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Nordextromethorphan is the N-demethylated metabolite of the widely used cough suppressant, dextromethorphan. Emerging evidence suggests that N-Nordextromethorphan possesses potent pharmacological activity, primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This activity underlies its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases. These application notes provide a comprehensive experimental framework to investigate the in vitro and in vivo effects of N-Nordextromethorphan, offering detailed protocols for its characterization.
In Vitro Characterization of N-Nordextromethorphan
A thorough in vitro evaluation is essential to determine the pharmacological profile of N-Nordextromethorphan. This includes assessing its binding affinity and functional activity at the NMDA receptor, evaluating its metabolic stability, and examining its potential cytotoxicity.
Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional antagonism of N-Nordextromethorphan at the NMDA receptor.
Data Presentation:
| Assay Type | Receptor Subtype | Ligand/Agonist | N-Nordextromethorphan Concentration Range | Measured Parameter | Expected Outcome |
| Radioligand Binding | Whole Brain Membranes | [³H]MK-801 | 0.1 nM - 10 µM | Ki (inhibition constant) | Sub-micromolar to low micromolar Ki value |
| Radioligand Binding | Recombinant GluN1/GluN2A | [³H]MK-801 | 0.1 nM - 10 µM | Ki (inhibition constant) | Determine subtype selectivity |
| Radioligand Binding | Recombinant GluN1/GluN2B | [³H]MK-801 | 0.1 nM - 10 µM | Ki (inhibition constant) | Determine subtype selectivity |
| Calcium Imaging | Primary Cortical Neurons | NMDA/Glycine | 1 nM - 100 µM | IC₅₀ (half maximal inhibitory concentration) | Concentration-dependent inhibition of NMDA-induced calcium influx |
| Electrophysiology | Hippocampal Slices | NMDA | 1 nM - 100 µM | % Inhibition of NMDA-evoked currents | Concentration-dependent reduction of inward currents |
Experimental Protocols:
1.1.1. Radioligand Binding Assay
-
Materials: Rat brain membranes, recombinant human NMDA receptors (GluN1/GluN2A, GluN1/GluN2B), [³H]MK-801 (radioligand), N-Nordextromethorphan, unlabeled MK-801 (for non-specific binding), binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), scintillation vials, liquid scintillation cocktail, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of N-Nordextromethorphan.
-
In a 96-well plate, add binding buffer, radioligand ([³H]MK-801 at a concentration near its Kd), and either vehicle, unlabeled MK-801 (10 µM), or varying concentrations of N-Nordextromethorphan.
-
Add the membrane preparation (rat brain or recombinant receptors).
-
Incubate at room temperature for 2 hours.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding (counts in the presence of unlabeled MK-801) from total binding.
-
Determine the Ki value using competitive binding analysis software.
-
1.1.2. Calcium Imaging Assay
-
Materials: Primary cortical neurons, neurobasal media, B27 supplement, glutamine, penicillin/streptomycin, poly-D-lysine coated plates, Fura-2 AM (calcium indicator), Hanks' Balanced Salt Solution (HBSS), NMDA, glycine, N-Nordextromethorphan, fluorescence microscope or plate reader.
-
Procedure:
-
Culture primary cortical neurons on poly-D-lysine coated plates.
-
Load cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence at 340 nm and 380 nm excitation wavelengths.
-
Pre-incubate cells with varying concentrations of N-Nordextromethorphan for 10-20 minutes.
-
Stimulate cells with NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Record the change in fluorescence ratio (340/380 nm) over time.
-
Calculate the peak fluorescence response and determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal curve.
-
Metabolic Stability Assay
Objective: To assess the in vitro metabolic stability of N-Nordextromethorphan.
Data Presentation:
| Test System | Incubation Time (min) | N-Nordextromethorphan Concentration | Measured Parameter | Expected Outcome |
| Human Liver Microsomes | 0, 5, 15, 30, 60 | 1 µM | Half-life (t½), Intrinsic Clearance (CLint) | Moderate to high stability expected |
| Human Hepatocytes | 0, 30, 60, 120, 240 | 1 µM | Half-life (t½), Intrinsic Clearance (CLint) | Provides a more complete metabolic profile |
Experimental Protocol:
-
Materials: Human liver microsomes or cryopreserved human hepatocytes, NADPH regenerating system (for microsomes), Williams' E medium (for hepatocytes), N-Nordextromethorphan, positive control (e.g., a rapidly metabolized compound), negative control (heat-inactivated microsomes/hepatocytes), quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
Pre-warm the microsomal or hepatocyte suspension to 37°C.
-
Initiate the reaction by adding N-Nordextromethorphan to the suspension. For microsomes, also add the NADPH regenerating system.
-
At specified time points, withdraw an aliquot and add it to the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the concentration of N-Nordextromethorphan using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining N-Nordextromethorphan against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate intrinsic clearance (CLint).
-
Cytotoxicity Assay
Objective: To evaluate the potential cytotoxicity of N-Nordextromethorphan in neuronal cells.
Data Presentation:
| Cell Line | N-Nordextromethorphan Concentration Range | Incubation Time (h) | Assay | Measured Parameter | Expected Outcome |
| SH-SY5Y neuroblastoma | 1 µM - 100 µM | 24, 48 | LDH Release | % Cytotoxicity | Low cytotoxicity at therapeutic concentrations |
| Primary Cortical Neurons | 1 µM - 100 µM | 24, 48 | Calcein-AM/EthD-1 | % Viable Cells | Low impact on neuronal viability |
Experimental Protocol (LDH Release Assay):
-
Materials: SH-SY5Y cells, cell culture medium, 96-well plates, N-Nordextromethorphan, Triton X-100 (positive control for maximum LDH release), LDH assay kit, plate reader.
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of N-Nordextromethorphan for 24 or 48 hours. Include vehicle control and positive control wells.
-
After incubation, transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
In Vivo Evaluation of N-Nordextromethorphan
In vivo studies are crucial to assess the therapeutic potential of N-Nordextromethorphan in relevant animal models of neuropathic pain and depression.
Neuropathic Pain Model (Chronic Constriction Injury)
Objective: To evaluate the analgesic efficacy of N-Nordextromethorphan in a rat model of neuropathic pain.
Data Presentation:
| Animal Model | N-Nordextromethorphan Dose Range (mg/kg) | Route of Administration | Behavioral Test | Measured Parameter | Expected Outcome |
| Rat (CCI) | 1, 3, 10, 30 | i.p. or p.o. | Von Frey Test | Paw Withdrawal Threshold (g) | Dose-dependent increase in withdrawal threshold |
| Rat (CCI) | 1, 3, 10, 30 | i.p. or p.o. | Hargreaves Test | Paw Withdrawal Latency (s) | Dose-dependent increase in withdrawal latency |
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the nerve with about 1 mm spacing.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.
-
-
Behavioral Testing:
-
Von Frey Test (Mechanical Allodynia):
-
Acclimatize the rats to the testing apparatus.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold using the up-down method.
-
-
Hargreaves Test (Thermal Hyperalgesia):
-
Place the rat in a chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw.
-
-
-
Drug Administration:
-
Establish a baseline for pain behavior.
-
Administer N-Nordextromethorphan or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Perform behavioral testing at various time points post-administration (e.g., 30, 60, 120 minutes).
-
Depression Model (Forced Swim Test)
Objective: To assess the antidepressant-like effects of N-Nordextromethorphan in a mouse model of behavioral despair.
Data Presentation:
| Animal Model | N-Nordextromethorphan Dose Range (mg/kg) | Route of Administration | Measured Parameter | Expected Outcome |
| Mouse (FST) | 1, 3, 10, 30 | i.p. | Immobility Time (s) | Dose-dependent decrease in immobility time |
Experimental Protocol:
-
Animals: Male C57BL/6 mice (20-25 g).
-
Forced Swim Test (FST) Procedure:
-
Administer N-Nordextromethorphan or vehicle i.p. 30-60 minutes before the test.
-
Place each mouse individually in a glass cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom.
-
Conduct a 6-minute test session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
Dry the mice thoroughly before returning them to their home cages.
-
Signaling Pathway and Off-Target Analysis
Understanding the molecular mechanisms downstream of NMDA receptor antagonism and potential off-target effects is crucial for a comprehensive pharmacological profile.
Data Presentation:
| Assay | Cell Type/Tissue | Treatment | Measured Proteins/Pathways | Expected Outcome |
| Western Blot | Primary Cortical Neurons | N-Nordextromethorphan ± NMDA | p-Akt, p-mTOR, p-ERK, BDNF | Modulation of neuronal survival and plasticity pathways |
| Radioligand Binding | Rat Brain Membranes | --INVALID-LINK---Pentazocine | Ki for Sigma-1 Receptor | Determine binding affinity to sigma-1 receptor |
Experimental Workflow and Signaling Pathway Diagrams:
Caption: Experimental workflow for N-Nordextromethorphan characterization.
Caption: Putative signaling pathway of N-Nordextromethorphan.
In Vitro Assays for N-Nordextromethorphan Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nordextromethorphan, also known as N-desmethyldextromethorphan, is a primary metabolite of the widely used antitussive drug, dextromethorphan. While dextromethorphan's pharmacological profile is well-characterized, the specific activities of its metabolites are of increasing interest to researchers developing novel therapeutics. N-Nordextromethorphan has been investigated for its interactions with several key neurological targets, including the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 receptor, and the serotonin transporter (SERT). Additionally, its formation is a key indicator in cytochrome P450 (CYP) 2D6 enzyme activity assays.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of N-Nordextromethorphan at these targets. The included methodologies are designed to be a starting point for researchers to investigate the pharmacological profile of this compound and similar molecules.
Data Presentation
Currently, specific quantitative in vitro activity data (Ki, IC50, EC50) for N-Nordextromethorphan at the NMDA receptor, sigma-1 receptor, and serotonin transporter are not widely available in peer-reviewed literature. The following tables are provided as templates for researchers to populate with their own experimental data. For comparative purposes, representative data for the parent compound, dextromethorphan, are included where available.
Table 1: N-Nordextromethorphan Receptor Binding Affinities (Ki)
| Compound | NMDA Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) |
| N-Nordextromethorphan | Data not available | Data not available | Data not available |
| Dextromethorphan | ~2246[1] | ~14.4[2] | ~1.44[2] |
Table 2: N-Nordextromethorphan Functional Inhibition (IC50)
| Compound | SERT Inhibition (IC50, µM) |
| N-Nordextromethorphan | Data not available |
| Dextromethorphan | Data not available |
Table 3: N-Nordextromethorphan Enzyme Inhibition (Ki)
| Compound | CYP2D6 Inhibition (Ki, µM) |
| N-Nordextromethorphan | Data not available |
| Dextromethorphan | Data not available |
Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of N-Nordextromethorphan for the NMDA receptor ion channel site using a radioligand binding assay with [3H]MK-801.
Principle: This competitive binding assay measures the ability of a test compound (N-Nordextromethorphan) to displace a known high-affinity radioligand ([3H]MK-801) from the NMDA receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated.
Materials:
-
Test Compound: N-Nordextromethorphan
-
Radioligand: [3H]MK-801 (Dizocilpine)
-
Receptor Source: Rat brain membranes (or cell lines expressing recombinant NMDA receptors)
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM MK-801 (unlabeled)
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from rat forebrains according to standard laboratory protocols. Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding) or varying concentrations of N-Nordextromethorphan.
-
50 µL of [3H]MK-801 (final concentration ~1-5 nM).
-
100 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the N-Nordextromethorphan concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Workflow Diagram:
Caption: NMDA Receptor Binding Assay Workflow.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of N-Nordextromethorphan for the sigma-1 receptor using a radioligand binding assay with --INVALID-LINK---pentazocine.
Principle: Similar to the NMDA receptor assay, this competitive binding assay measures the displacement of the radioligand --INVALID-LINK---pentazocine from the sigma-1 receptor by N-Nordextromethorphan.
Materials:
-
Test Compound: N-Nordextromethorphan
-
Radioligand: --INVALID-LINK---pentazocine
-
Receptor Source: Guinea pig brain membranes (or cell lines expressing recombinant sigma-1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0
-
Non-specific Binding Control: 10 µM Haloperidol
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare a crude membrane fraction from guinea pig brains. Resuspend the final pellet in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or varying concentrations of N-Nordextromethorphan.
-
50 µL of --INVALID-LINK---pentazocine (final concentration ~2-5 nM).
-
100 µL of membrane preparation (final protein concentration ~150-300 µ g/well ).
-
-
Incubation: Incubate the plate at 37°C for 150 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.
-
Data Analysis: Follow the same data analysis procedure as described for the NMDA receptor binding assay to determine the IC50 and Ki values for N-Nordextromethorphan.
Workflow Diagram:
Caption: Sigma-1 Receptor Binding Assay Workflow.
Serotonin Transporter (SERT) Uptake Assay
Objective: To determine the inhibitory potency (IC50) of N-Nordextromethorphan on the serotonin transporter using a functional uptake assay in cells expressing human SERT (hSERT).
Principle: This assay measures the uptake of a radiolabeled substrate ([3H]5-HT) into cells via the serotonin transporter. The ability of N-Nordextromethorphan to inhibit this uptake is quantified to determine its IC50 value.
Materials:
-
Test Compound: N-Nordextromethorphan
-
Substrate: [3H]Serotonin ([3H]5-HT)
-
Cell Line: HEK-293 cells stably expressing hSERT
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer
-
Positive Control Inhibitor: Fluoxetine (10 µM)
-
Lysis Buffer: 1% SDS
-
Scintillation Cocktail
-
96-well cell culture plates
-
Scintillation counter
Protocol:
-
Cell Culture: Culture hSERT-expressing HEK-293 cells in 96-well plates until they reach confluency.
-
Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 10-20 minutes at 37°C with varying concentrations of N-Nordextromethorphan or 10 µM fluoxetine (for non-specific uptake).
-
Uptake Initiation: Add [3H]5-HT (final concentration ~10-20 nM) to each well and incubate for 10-15 minutes at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of fluoxetine) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the N-Nordextromethorphan concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway Diagram:
Caption: Inhibition of Serotonin Transporter (SERT).
Cytochrome P450 2D6 (CYP2D6) Inhibition Assay
Objective: To determine the inhibitory potential (Ki) of N-Nordextromethorphan on CYP2D6-mediated metabolism of a probe substrate (dextromethorphan).
Principle: This assay measures the formation of dextrorphan, the O-demethylated metabolite of dextromethorphan, by human liver microsomes (a source of CYP2D6). The ability of N-Nordextromethorphan to inhibit this reaction is assessed to determine its Ki value.
Materials:
-
Test Compound: N-Nordextromethorphan
-
Probe Substrate: Dextromethorphan
-
Enzyme Source: Human liver microsomes (HLMs)
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Reaction Buffer: 0.1 M potassium phosphate buffer, pH 7.4
-
Positive Control Inhibitor: Quinidine
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for metabolite quantification
Protocol:
-
Assay Setup: In a 96-well plate, pre-incubate the following for 10 minutes at 37°C:
-
Human liver microsomes (final concentration ~0.2-0.5 mg/mL).
-
Varying concentrations of N-Nordextromethorphan or quinidine in reaction buffer.
-
-
Reaction Initiation: Initiate the reaction by adding dextromethorphan (at a concentration near its Km for CYP2D6, typically 5-10 µM) and the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes. The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of dextrorphan formed using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of dextrorphan formation at each concentration of N-Nordextromethorphan.
-
Plot the percentage of inhibition against the logarithm of the N-Nordextromethorphan concentration to determine the IC50.
-
Determine the Ki value using appropriate kinetic models (e.g., Dixon or Cornish-Bowden plots) by performing the assay at multiple substrate concentrations.
-
Metabolic Pathway Diagram:
Caption: Dextromethorphan Metabolism and CYP2D6 Inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Nor-dextromethorphan
Welcome to the technical support center for the synthesis of nor-dextromethorphan (N-demethyl-dextromethorphan). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-demethylation of dextromethorphan?
A1: The primary methods for the N-demethylation of dextromethorphan to yield nor-dextromethorphan involve several key approaches:
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Chloroformate Reagents: This classic method utilizes reagents like 1-chloroethyl chloroformate (ACE-Cl) or 2,2,2-trichloroethyl chloroformate. The reaction proceeds through a carbamate intermediate which is subsequently hydrolyzed to yield the secondary amine.[1][2]
-
Iron-Catalyzed Reactions: More recent and "greener" methods employ iron catalysts, such as iron(0) dust or nanoscale zero-valent iron (nZVI), often in a modified Polonovski reaction.[3][4][5] These reactions can be enhanced using sonication.[3]
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Von Braun Reaction: This traditional method uses cyanogen bromide (BrCN), but it is often avoided due to the high toxicity of the reagent.[2]
Q2: I am getting a low yield in my N-demethylation reaction. What are the common causes?
A2: Low yields in the synthesis of nor-dextromethorphan can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or degradation of reagents.
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Side Reactions: The formation of unwanted byproducts can consume starting material and reduce the yield of the desired product.
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Suboptimal Reagent Stoichiometry: An incorrect ratio of dextromethorphan to the demethylating agent can lead to incomplete conversion or the formation of side products.
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Poor Quality Reagents or Solvents: The presence of impurities or moisture in reagents and solvents can interfere with the reaction.
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Inefficient Purification: Product loss during workup and purification steps is a common reason for lower than expected yields.
Q3: What are the typical side products I should be aware of?
A3: The formation of side products is dependent on the synthetic route chosen:
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Unreacted Starting Material: Dextromethorphan may remain if the reaction is incomplete.
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O-demethylated Impurities: In some acidic conditions, the methoxy group on the aromatic ring can be cleaved, leading to the formation of dextrorphan.[6]
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Carbamate Intermediate: In chloroformate-based methods, the carbamate intermediate may not be fully hydrolyzed.[1]
-
Over-alkylation: During subsequent derivatization of nor-dextromethorphan, over-alkylation can occur, leading to the formation of quaternary ammonium salts.
Q4: How can I purify the final nor-dextromethorphan product?
A4: Purification of nor-dextromethorphan typically involves one or more of the following techniques:
-
Column Chromatography: This is a common method to separate the desired product from unreacted starting material and byproducts.[2]
-
Recrystallization: This technique can be used to obtain highly pure crystalline nor-dextromethorphan or its salts.
-
Acid-Base Extraction: This can be used to separate the basic amine product from non-basic impurities.
Troubleshooting Guides
Issue 1: Low Yield in Chloroformate-Based N-Demethylation
| Symptom | Possible Cause | Suggested Solution |
| TLC/LC-MS shows significant unreacted dextromethorphan. | 1. Insufficient chloroformate reagent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Ensure accurate stoichiometry of the chloroformate reagent. 2. Increase the reaction time and monitor by TLC/LC-MS until completion. 3. Ensure the reaction is performed at the recommended temperature (often reflux). |
| TLC/LC-MS shows the presence of the carbamate intermediate after hydrolysis. | 1. Incomplete hydrolysis of the carbamate. 2. Hydrolysis conditions are not optimal. | 1. Increase the duration of the hydrolysis step. 2. Ensure the appropriate hydrolytic agent (e.g., zinc in acetic acid, or methanolysis) is used under the correct conditions.[1][2] |
| Product is an oil and does not solidify. | Presence of impurities. | Purify the product using column chromatography before attempting crystallization. |
Issue 2: Poor Performance of Iron-Catalyzed N-Demethylation
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete. | 1. Inactive iron catalyst (e.g., oxidized surface). 2. Insufficient catalyst loading. 3. Poor solubility of the N-oxide intermediate in the chosen solvent. | 1. Use freshly activated iron powder or newly prepared nZVI. 2. Optimize the catalyst loading. 3. Consider using a co-solvent to improve solubility. Greener solvents like methanol or ethyl acetate may require longer reaction times. |
| Formation of multiple unidentified byproducts. | 1. Over-oxidation of the starting material or product. 2. Reaction temperature is too high. | 1. Ensure the reaction is carried out under an inert atmosphere if required. 2. Control the reaction temperature carefully. |
| Difficulty in removing the iron catalyst after the reaction. | Fine iron particles are suspended in the reaction mixture. | Filter the reaction mixture through a pad of Celite to remove the iron catalyst. |
Experimental Protocols
Protocol 1: N-Demethylation using 2,2,2-Trichloroethyl Chloroformate
This two-step protocol involves the formation of a carbamate intermediate followed by its cleavage.
Step 1: Carbamate Formation
-
Dissolve dextromethorphan hydrobromide monohydrate in a biphasic system of chloroform and aqueous sodium hydroxide solution.
-
Stir the mixture for 1 hour to obtain the free base in the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent in vacuo.
-
Dissolve the resulting oil in toluene and add 2,2,2-trichloroethyl chloroformate.
-
Reflux the mixture for 4 hours, monitoring the reaction by TLC.
-
After completion, evaporate the solvent in vacuo to obtain the crude trichloroethyl carbamate derivative.[2]
Step 2: Carbamate Cleavage
-
The crude carbamate is treated with a suspension of zinc powder in acetic acid.
-
This results in the formation of the zinc tetraacetate salt of nor-dextromethorphan.
-
The salt is then partitioned between an aqueous hydroxide solution and a suitable organic solvent (e.g., diethyl ether) to liberate the free base of nor-dextromethorphan.[1]
Protocol 2: Sonochemical Iron-Catalyzed N-Demethylation
This method involves the N-demethylation of the dextromethorphan N-oxide hydrochloride salt.
-
Dissolve the dextromethorphan N-oxide hydrochloride salt in a chosen solvent (e.g., methanol, ethyl acetate, isopropanol, or water) in a suitable reaction vessel.
-
Add iron(0) dust to the solution.
-
Immerse the probe of a sonicator into the solution.
-
Apply sonication at a specified power and duration. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is worked up by filtering out the iron catalyst and then extracting the product.[3]
Quantitative Data Summary
Table 1: Comparison of N-Demethylation Methods
| Method | Reagent(s) | Solvent(s) | Typical Yield | Key Advantages | Key Disadvantages |
| Chloroformate | 2,2,2-Trichloroethyl chloroformate, Zn/AcOH | Toluene, Chloroform | Moderate to High | Well-established, reliable | Requires toxic reagents, multi-step |
| Iron-Catalyzed | Iron(0) dust, N-oxide intermediate | Methanol, Ethanol, Water | Good | "Greener" reagents, potentially one-pot | May require longer reaction times in green solvents |
| Sonochemical Iron-Catalyzed | Iron(0) dust, N-oxide intermediate | Various | Good | Enhanced reaction rates | Requires specialized sonication equipment |
| Von Braun | Cyanogen bromide (BrCN) | Chloroform | Moderate | --- | Highly toxic reagent, harsh conditions |
Visualizations
Caption: Comparative workflow for major nor-dextromethorphan synthesis routes.
Caption: Decision tree for troubleshooting low synthesis yield.
References
- 1. soc.chim.it [soc.chim.it]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. library2.smu.ca [library2.smu.ca]
- 6. Preparing method of dextromethorphan impurity 17-methylmorphinan-3-alcohol enantiomer (DXM-B) - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: N-Dextromethorphan Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-dextromethorphan.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of dextromethorphan?
A1: Common impurities can be categorized as process-related impurities and degradation products. Process-related impurities may include the enantiomer, levomethorphan, and other related substances such as 3-methoxymorphinan and 10-keto dextromethorphan.[1] Degradation can occur under acidic conditions, leading to impurities like 17-methylmorphinan-3-ol (DXM-B).[2][3] Dextromethorphan N-oxide is another potential impurity.[1]
Q2: What are the primary methods for purifying crude N-dextromethorphan?
A2: The most common methods for the purification of N-dextromethorphan are acid-base extraction and recrystallization.[4][5][6] Acid-base extraction is effective for separating dextromethorphan from non-basic impurities.[4][5] Recrystallization is used to obtain high-purity crystalline dextromethorphan hydrobromide.[6]
Q3: How can I remove the enantiomeric impurity, levomethorphan?
A3: The separation of dextromethorphan from its enantiomer, levomethorphan, typically requires chiral chromatography. Specific chiral columns and mobile phases are necessary to achieve separation. One method utilizes a cellulose-tri(4-methylbenzoate) coated silica gel column with a mobile phase of n-hexane-ethanol-diethylamine.
Q4: My purification yield is consistently low. What are the potential causes and solutions?
A4: Low yield can result from several factors during extraction and recrystallization. In acid-base extraction, incomplete extraction into the organic or aqueous phase, or emulsion formation can lead to product loss. Ensure the pH is sufficiently basic (for free base extraction) or acidic (for salt extraction) and allow adequate time for phase separation. During recrystallization, the choice of solvent is critical. If the compound is too soluble in the chosen solvent, recovery will be low. Using a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Troubleshooting Guides
Chromatographic Issues
Problem: Poor peak shape (tailing) for dextromethorphan in HPLC analysis.
-
Possible Cause: Secondary interactions between the basic dextromethorphan molecule and acidic silanols on the silica-based column.
-
Solution:
-
Add a competing base, such as triethylamine, to the mobile phase to block the active sites on the stationary phase.[7]
-
Use a lower pH mobile phase to ensure the analyte is fully protonated.
-
Employ a column with end-capping or a different stationary phase, such as a polymer-based column, that is more suitable for basic compounds.
-
Problem: Inadequate separation of dextromethorphan from its related impurities.
-
Possible Cause: The chromatographic conditions (mobile phase, column, temperature) are not optimized for the specific separation.
-
Solution:
-
Mobile Phase Optimization: Adjust the organic modifier concentration, pH, or buffer strength. A gradient elution may be necessary to resolve all impurities.
-
Column Selection: Utilize a high-resolution column, such as a UPLC column with sub-2-μm particles, to improve separation efficiency.[8][9] C18 and C8 columns are commonly used.[2][8][9]
-
Method Development: A systematic approach to method development, exploring different columns, mobile phases, and temperatures, can help achieve the desired resolution.
-
Extraction and Recrystallization Issues
Problem: Emulsion formation during acid-base extraction.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Solution:
-
Use gentle, inversional mixing instead of vigorous shaking.
-
Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
If possible, filter the entire mixture through a bed of celite.
-
Problem: The product oils out instead of crystallizing during recrystallization.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Scratch the inside of the flask with a glass rod to induce nucleation.
-
Add a seed crystal of pure dextromethorphan.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Try a different recrystallization solvent or a mixture of solvents.
-
Data Presentation
Table 1: HPLC/UPLC Methods for Dextromethorphan and Impurity Analysis
| Parameter | Method 1 (UPLC)[8][9] | Method 2 (HPLC)[2] | Method 3 (HPLC) |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Kromasil C8 (25 cm x 0.46 cm, 5 µm) | Agilent Zobax SB-C18 (4.6 mm × 250 mm, 5 μm)[10] |
| Mobile Phase | A: 10mM Ammonium bicarbonate in waterB: Acetonitrile/Methanol (gradient) | Isocratic | Acetonitrile-water (600:400) containing 20 mmol/L sodium lauryl sulfate (pH 2.0 with glacial acetic acid)[10] |
| Flow Rate | 0.3 mL/min | 1.5 mL/min | 1.0 mL/min[10] |
| Detection | PDA at 225 nm | UV at 220 nm | UV at 280 nm[10] |
| Column Temp. | Not specified | Not specified | 30 °C[10] |
| Run Time | 13 minutes | Not specified | Not specified |
Experimental Protocols
Protocol 1: Acid-Base Extraction ("Agent Lemon" Method)
This protocol is a two-phase acid-base extraction technique.[4]
-
Basification: Dissolve the crude dextromethorphan-containing mixture in water. Add a weak base, such as ammonia, to raise the pH and convert the dextromethorphan salt to its free base form.
-
Extraction into Organic Solvent: Add an immiscible organic solvent (e.g., naphtha or another non-polar solvent) to the aqueous solution. Mix gently to extract the dextromethorphan free base into the organic layer.
-
Separation: Allow the layers to separate. The top layer will be the organic phase containing the dextromethorphan free base. Carefully separate the organic layer from the aqueous layer.
-
Acidification and Back-Extraction: Add an acidic solution, such as a citric acid solution (e.g., lemon juice), to the separated organic layer.[4] Mix thoroughly. This will convert the dextromethorphan free base back into its water-soluble salt form, which will move into the new aqueous layer.
-
Final Separation: Allow the layers to separate again. The bottom aqueous layer now contains the purified dextromethorphan salt. Discard the top organic layer.
-
Solvent Removal: Gently heat the aqueous layer to evaporate any residual organic solvent.
Protocol 2: Recrystallization of Dextromethorphan Hydrobromide
This protocol describes a general procedure for the recrystallization of dextromethorphan hydrobromide.[6]
-
Dissolution: Dissolve the crude dextromethorphan hydrobromide in a minimal amount of a suitable hot solvent or solvent mixture. A common solvent is ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystals should begin to form.
-
Chilling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Mandatory Visualizations
Caption: General purification workflow for N-dextromethorphan.
Caption: Troubleshooting decision tree for N-dextromethorphan purification.
References
- 1. CN102977021A - Preparation method of dextromethorphan hydrobromide - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Preparing method of dextromethorphan impurity 17-methylmorphinan-3-alcohol enantiomer (DXM-B) - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. "Crystal dex:" free-base dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104003936A - Refining and purification method of dextromethorphan hydrobromide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ejbps.com [ejbps.com]
- 9. storage.googleapis.com [storage.googleapis.com]
- 10. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Technical Support Center: Stabilizing N-Nordextromethorphan Hydrochloride in Solution
Welcome to the technical support center for N-Nordextromethorphan Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solution (Yellowing/Browning) | Oxidative degradation, potentially accelerated by light exposure or presence of metal ions. | Prepare solutions fresh daily. Use amber glassware or light-blocking containers.[1] Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon). Consider the addition of an antioxidant such as sodium metabisulfite (0.01-0.1%) or ascorbic acid. |
| Precipitation or Cloudiness in Solution | Poor solubility at the experimental pH. Interaction with buffer salts or other excipients. | Verify the pH of the solution; this compound is more soluble in acidic conditions. Adjust the pH with a suitable buffer system (e.g., citrate or acetate buffer).[2] Evaluate the compatibility of all excipients. |
| Loss of Potency Over Time in Assays | Chemical degradation due to hydrolysis, oxidation, or photolysis. | Control the pH of the solution with a suitable buffer. Store solutions at refrigerated temperatures (2-8 °C) and protect from light. For longer-term storage, consider freezing (-20 °C), though a cryoprotectant may be necessary. |
| Appearance of Unknown Peaks in HPLC Analysis | Formation of degradation products. | Conduct forced degradation studies to identify potential degradants. Use a validated stability-indicating HPLC method capable of resolving the parent compound from its degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on studies of structurally related morphinan compounds, the primary degradation pathways for this compound in solution are expected to be oxidation and photodegradation. Hydrolysis at extreme pH values may also contribute to degradation. Oxidative degradation can be initiated by exposure to atmospheric oxygen, trace metal ions, or peroxides and may lead to the formation of N-oxide and other oxidative products.[1] Photodegradation can occur upon exposure to UV or visible light, leading to a complex mixture of degradants.
Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A2: While specific data for this compound is limited, for many amine hydrochloride salts, a slightly acidic pH range of 4 to 6 is often optimal for stability in aqueous solutions.[2] In this range, the amine is protonated and less susceptible to oxidation. It is crucial to perform pH-stability profiling for your specific formulation to determine the optimal pH.
Q3: What excipients are recommended for stabilizing this compound solutions?
A3: To enhance the stability of this compound solutions, consider the following excipients:
-
Buffers: Citrate and acetate buffers are commonly used to maintain a stable pH in the optimal range.
-
Antioxidants: To mitigate oxidative degradation, antioxidants such as sodium metabisulfite, ascorbic acid, or edetate disodium (EDTA) as a chelating agent can be beneficial.
-
Cryoprotectants: For frozen storage, the addition of cryoprotectants like mannitol or sucrose can prevent degradation caused by freeze-thaw cycles.
Q4: How should I store this compound solutions to ensure stability?
A4: For short-term storage (up to 24 hours), solutions should be kept at refrigerated temperatures (2-8 °C) and protected from light. For longer-term storage, freezing at -20 °C is recommended. Always use tightly sealed containers to prevent solvent evaporation and contamination. It is advisable to conduct your own stability studies to establish appropriate storage conditions for your specific experimental needs.
Quantitative Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound. This data is intended to be illustrative of the expected stability profile.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 40°C for 7 Days
| pH | Initial Assay (%) | Final Assay (%) | Degradation (%) | Appearance of Degradation Products (Total % Peak Area) |
| 2.0 | 100.0 | 98.5 | 1.5 | 1.4 |
| 4.0 | 100.0 | 99.2 | 0.8 | 0.7 |
| 7.0 | 100.0 | 95.3 | 4.7 | 4.5 |
| 9.0 | 100.0 | 92.1 | 7.9 | 7.8 |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 4.0 for 7 Days
| Temperature (°C) | Initial Assay (%) | Final Assay (%) | Degradation (%) | Appearance of Degradation Products (Total % Peak Area) |
| 4 | 100.0 | 99.8 | 0.2 | 0.2 |
| 25 | 100.0 | 98.9 | 1.1 | 1.0 |
| 40 | 100.0 | 97.5 | 2.5 | 2.4 |
| 60 | 100.0 | 91.2 | 8.8 | 8.6 |
Table 3: Effect of Oxidative and Photolytic Stress on this compound (0.1 mg/mL) at Room Temperature
| Stress Condition | Duration | Initial Assay (%) | Final Assay (%) | Degradation (%) | Appearance of Degradation Products (Total % Peak Area) |
| 3% H₂O₂ | 24 hours | 100.0 | 85.3 | 14.7 | 14.5 |
| UV Light (254 nm) | 24 hours | 100.0 | 90.1 | 9.9 | 9.8 |
| Visible Light | 7 days | 100.0 | 96.8 | 3.2 | 3.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% solution of H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Also, prepare a solution of 1 mg/mL in water and incubate at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a 1 mg/mL aqueous solution to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., 24 hours).
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
Objective: To develop an HPLC method that can separate and quantify this compound in the presence of its degradation products.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-26 min: 90-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Caption: Potential degradation pathways of N-Nordextromethorphan HCl.
Caption: Workflow for stability testing and formulation development.
References
avoiding degradation of N-Nordextromethorphan during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of N-Nordextromethorphan during experimental procedures. The following information is compiled from best practices for handling similar compounds and available analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause N-Nordextromethorphan degradation?
A1: Based on the chemical structure of N-Nordextromethorphan and data from its parent compound, dextromethorphan, the primary factors contributing to degradation are likely exposure to light (photosensitivity), extreme pH conditions, high temperatures, and oxidizing agents.
Q2: What are the ideal storage conditions for N-Nordextromethorphan, both as a solid and in solution?
A2: Solid N-Nordextromethorphan should be stored in a tightly sealed container in a cool, dry, and dark place. For solutions, it is recommended to use amber vials to protect from light and to store them at refrigerated temperatures (2-8 °C) for short-term use. For long-term storage, freezing (-20 °C or lower) is advisable. Avoid repeated freeze-thaw cycles.
Q3: What solvents are compatible with N-Nordextromethorphan?
A3: N-Nordextromethorphan is generally soluble in organic solvents such as methanol, acetonitrile, and ethanol. For aqueous buffers, it is crucial to control the pH. Based on analytical methods for related compounds, a slightly acidic pH (e.g., pH 3.0-4.0) is often used for mobile phases in chromatography, suggesting stability in this range.[1][2]
Q4: Are there any known degradation products of N-Nordextromethorphan?
A4: While specific degradation pathways for N-Nordextromethorphan are not extensively documented, potential degradation could involve oxidation of the aromatic ring or modifications to the morphinan structure, especially under harsh conditions. It is recommended to use analytical techniques like LC-MS/MS to monitor for the appearance of unknown peaks that could indicate degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound during analysis (low recovery) | Adsorption to surfaces: N-Nordextromethorphan may adsorb to glass or plastic surfaces, especially at low concentrations. | - Use silanized glassware or polypropylene tubes.- Add a small percentage of an organic solvent (e.g., acetonitrile) to aqueous samples.- Include a carrier protein like bovine serum albumin (BSA) in the buffer for in-vitro assays, if compatible with the experimental design. |
| Degradation during sample preparation: High temperatures, prolonged exposure to light, or inappropriate pH during extraction or concentration steps can lead to degradation. | - Perform all sample preparation steps on ice and protect samples from light by using amber tubes or covering them with foil.- If using evaporation steps, use a gentle stream of nitrogen at a low temperature.- Ensure the pH of all solutions is within a stable range (e.g., slightly acidic). | |
| Appearance of extra peaks in chromatogram | Degradation of N-Nordextromethorphan: The presence of new peaks may indicate the formation of degradation products. | - Re-evaluate storage and handling procedures.- Run a forced degradation study (e.g., by exposing the compound to acid, base, heat, light, and oxidation) to identify potential degradation peaks.- Use a fresh stock solution and compare the chromatograms. |
| Contamination: The extra peaks could be from contaminated solvents, reagents, or labware. | - Use high-purity solvents and reagents.- Thoroughly clean all labware.- Run a blank sample (all components except N-Nordextromethorphan) to identify any background peaks. | |
| Inconsistent results between experiments | Inconsistent sample handling: Variations in incubation times, temperatures, or exposure to light can lead to variable degradation. | - Standardize all experimental protocols, ensuring consistent timing and conditions for each step.- Prepare fresh working solutions for each experiment from a well-stored stock solution. |
| Stock solution degradation: The stock solution may have degraded over time. | - Prepare smaller aliquots of the stock solution to minimize the number of times the main stock is handled.- Periodically check the purity of the stock solution using an appropriate analytical method. |
Experimental Protocols
Protocol 1: Preparation of N-Nordextromethorphan Stock Solution
-
Materials: N-Nordextromethorphan powder, HPLC-grade methanol or acetonitrile, amber glass vial, precision balance.
-
Procedure:
-
Weigh the desired amount of N-Nordextromethorphan powder in a clean, dry amber glass vial.
-
Add the appropriate volume of solvent (e.g., methanol) to achieve the desired concentration.
-
Vortex briefly until the powder is completely dissolved.
-
Store the stock solution at -20 °C or lower, protected from light.
-
Protocol 2: Sample Preparation for In-Vitro Assays
-
Materials: N-Nordextromethorphan stock solution, appropriate assay buffer, polypropylene tubes.
-
Procedure:
-
On the day of the experiment, thaw the stock solution on ice.
-
Prepare serial dilutions of the stock solution in the assay buffer to achieve the desired working concentrations.
-
Perform all dilutions in polypropylene tubes and keep them on ice and protected from light until use.
-
Use the prepared working solutions immediately.
-
Visualizations
Caption: Workflow for handling N-Nordextromethorphan to minimize degradation.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Optimizing HPLC Separation of Dextromethorphan and its Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of dextromethorphan and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of dextromethorphan and its metabolites.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) for Dextromethorphan | Dextromethorphan is a basic compound and can interact with residual silanol groups on silica-based columns, leading to peak tailing.[1][2] | - Use a mobile phase additive to reduce silanol interactions, such as 0.1% trifluoroacetic acid (TFA) or triethylamine.[1][3] - Employ a column with a stationary phase that shields analytes from residual silanols, such as a Phenyl-Hydride or a mixed-mode column.[1][2] - Increase the acidity of the mobile phase to ensure dextromethorphan is fully protonated.[3] |
| Poor Resolution Between Metabolites | Suboptimal mobile phase composition or gradient. Inappropriate column chemistry. | - Optimize the mobile phase composition by adjusting the organic solvent (acetonitrile or methanol) to water/buffer ratio. - Adjust the pH of the mobile phase. - For gradient elution, modify the gradient slope to improve separation. - Experiment with different stationary phases (e.g., C18, C8, Phenyl, CN) to exploit different selectivity.[3][4][5] |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, flow rate, or column temperature. Column degradation. | - Ensure the mobile phase is well-mixed and degassed.[6] - Prime the pump to remove air bubbles.[6] - Use a column oven to maintain a stable temperature. - Check for leaks in the system. - If the column is old, consider replacing it. |
| Low Signal Intensity or Sensitivity | Suboptimal detector settings. Low sample concentration. Sample degradation. | - For fluorescence detection, optimize the excitation and emission wavelengths. An excitation of 220 nm and an emission of 305 nm has been reported to be effective.[4] - For UV detection, select a wavelength with maximum absorbance for the analytes (e.g., 280 nm).[7] - Ensure proper sample preparation and extraction to concentrate the analytes. - Check the stability of the analytes in the prepared samples. |
| Baseline Noise or Drift | Contaminated mobile phase or column. Detector issues. Air bubbles in the system. | - Use high-purity solvents and freshly prepared mobile phase. - Flush the column with a strong solvent to remove contaminants. - Ensure the detector lamp is warmed up and stable. - Degas the mobile phase thoroughly.[6] |
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for dextromethorphan?
A1: Dextromethorphan (DXM) is primarily metabolized in the liver. The two main pathways are O-demethylation to dextrorphan (DXO) and N-demethylation to 3-methoxymorphinan (MEM).[8][9] DXO is a major active metabolite.[8][10] Both DXO and MEM can be further metabolized to 3-hydroxymorphinan (HYM).[8][10] The cytochrome P450 enzymes CYP2D6 and CYP3A4 are the key enzymes involved in these transformations.[9][11]
Dextromethorphan Metabolic Pathway
References
- 1. Suggestion for separation of phenylephrine HCl acetaminophen and dextromethorphan - Tips & Suggestions [mtc-usa.com]
- 2. helixchrom.com [helixchrom.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Automated determination of dextromethorphan and its main metabolites in human plasma by high-performance liquid chromatography and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High performance liquid chromatography determination of dextromethorphan and its metabolites in urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mastelf.com [mastelf.com]
- 7. sciencegate.app [sciencegate.app]
- 8. researchgate.net [researchgate.net]
- 9. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 10. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
overcoming solubility issues with N-Nordextromethorphan Hydrochloride
Technical Support Center: N-Nordextromethorphan Hydrochloride
Welcome to the technical support center for this compound (N-Nor-DXM HCl). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound, as an amine salt, is expected to have its highest solubility in aqueous solutions at a slightly acidic pH. Its solubility in organic solvents like DMSO and ethanol is generally moderate. The solubility can be significantly influenced by the pH of the aqueous medium, temperature, and the presence of other solutes. Below is a table summarizing typical solubility data.
Q2: I am observing precipitation when adding my N-Nor-DXM HCl stock solution to aqueous buffer. What is causing this?
A2: This is a common issue that can arise from several factors. The most likely cause is a change in pH that reduces the ionization of the molecule, leading to the precipitation of the less soluble free base. Another possibility is exceeding the solubility limit of the compound in the final buffer system. The "common ion effect" could also play a role if your buffer contains high concentrations of chloride ions.
Q3: Can I heat or sonicate my solution to improve the dissolution of N-Nor-DXM HCl?
A3: Yes, both heating and sonication are common techniques to aid dissolution. Gentle heating (e.g., to 37-40°C) can increase the rate of dissolution and solubility. Sonication can help by breaking down particle agglomerates and increasing the surface area available for solvation. However, it is crucial to first assess the thermal stability of N-Nor-DXM HCl to avoid degradation. Always start with a small sample to test for degradation before applying these methods to your entire batch.
Q4: Are there any recommended formulation strategies to enhance the aqueous solubility of N-Nor-DXM HCl for in vivo studies?
A4: For in vivo applications, enhancing aqueous solubility and stability is critical. Common strategies include the use of co-solvents (e.g., polyethylene glycol, propylene glycol), surfactants (e.g., polysorbates), and complexing agents like cyclodextrins. The choice of excipient will depend on the intended route of administration and toxicological considerations.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: Poor or Slow Dissolution in Aqueous Buffer
Root Cause Analysis:
-
Incorrect pH: The solution pH may be too high (approaching or exceeding the pKa of the tertiary amine), causing conversion to the less soluble free base.
-
Low Temperature: The dissolution process may be endothermic, requiring more thermal energy.
-
Insufficient Mixing: Inadequate agitation fails to break up powder clumps effectively.
Solutions:
-
pH Adjustment: Ensure the pH of your buffer is at least 1.5 to 2 units below the pKa of the N-Nordextromethorphan tertiary amine. A buffer pH in the range of 4.5 to 6.0 is often a good starting point.
-
Gentle Heating: Warm the solution in a water bath (37°C) while stirring.
-
Sonication: Place the sample in an ultrasonic bath for 5-10 minute intervals.
-
Increase Mixing: Use a vortex mixer or ensure vigorous stirring with a magnetic stir bar.
Issue 2: Precipitation After Dilution of a DMSO Stock Solution
Root Cause Analysis:
-
Solvent Shift: The compound is highly soluble in the DMSO stock but crashes out when diluted into an aqueous buffer where its solubility is much lower. This is a common phenomenon known as "antisolvent precipitation."
-
Kinetic vs. Thermodynamic Solubility: The initial clear solution post-dilution might be a supersaturated state (kinetically soluble), which then precipitates over time to reach its true thermodynamic solubility limit.
Solutions:
-
Lower Stock Concentration: Reduce the concentration of your DMSO stock solution so that the final concentration in the aqueous buffer does not exceed its solubility limit.
-
Use Co-solvents: Prepare the final solution in a mixed solvent system (e.g., buffer containing 5-10% ethanol or PEG-400) to increase the solvating capacity for the compound.
-
Add Surfactants: Incorporate a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.1-0.5%) in the final aqueous medium to help maintain solubility.
Data Presentation
Table 1: Representative Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Notes |
| Deionized Water | 25 | ~ 5-8 | Solubility is pH-dependent. |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | ~ 1-2 | Lower solubility at physiological pH due to deprotonation. |
| 0.1 M HCl | 25 | > 50 | Fully protonated, high solubility. |
| Acetate Buffer, pH 5.0 | 25 | ~ 15-20 | Good solubility in a moderately acidic environment. |
| Dimethyl Sulfoxide (DMSO) | 25 | > 40 | High solubility. |
| Ethanol (95%) | 25 | ~ 10-15 | Moderate solubility. |
| 10% DMSO / 90% PBS (pH 7.4) | 25 | ~ 2-3 | Represents a common final dilution for cell-based assays. |
| 5% Solutol HS 15 / 95% Saline | 25 | > 10 | Significant solubility enhancement with a non-ionic solubilizing agent. |
Experimental Protocols
Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic equilibrium solubility of N-Nor-DXM HCl in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., pH 7.4 PBS)
-
2 mL microcentrifuge tubes
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and validated analytical method
Methodology:
-
Add an excess amount of N-Nor-DXM HCl powder to a microcentrifuge tube (e.g., add 10 mg to 1 mL of solvent). This ensures that a saturated solution is formed.
-
Tightly cap the tube and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the calibration curve range of your analytical method.
-
Quantify the concentration of N-Nor-DXM in the diluted sample using a validated HPLC method.
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility in mg/mL or µg/mL.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting workflow for addressing precipitation issues.
Signaling Pathway Context
N-Nordextromethorphan, as a metabolite of dextromethorphan, is known to interact with several targets in the central nervous system. The primary targets include the NMDA receptor and the Sigma-1 receptor.
Caption: Simplified signaling pathway for N-Nordextromethorphan.
Technical Support Center: Minimizing Variability in N-Nordextromethorphan Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Nordextromethorphan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize sources of variability in your experiments.
Section 1: FAQs - Understanding the Sources of Variability
This section addresses fundamental questions about N-Nordextromethorphan and the inherent challenges in its research.
Q1: What is N-Nordextromethorphan and why is there so much variability in experiments involving it?
A1: N-Nordextromethorphan, also known as 3-methoxymorphinan, is a primary metabolite of the common antitussive agent, Dextromethorphan (DXM).[1][2] The high variability in experimental results stems not from the compound itself, but from the complex and highly variable metabolism of its parent drug, Dextromethorphan.[3] DXM is metabolized by the cytochrome P450 (CYP) enzyme system in the liver, and the activity of these enzymes varies dramatically among individuals.[4][5] Therefore, the amount of N-Nordextromethorphan produced can differ significantly, leading to challenges in obtaining consistent data.
Q2: What is the primary metabolic pathway for Dextromethorphan and how does it affect N-Nordextromethorphan levels?
A2: Dextromethorphan has two main metabolic pathways:
-
O-demethylation: Primarily catalyzed by the enzyme CYP2D6 , this pathway converts DXM to dextrorphan (DXO). This is the dominant pathway in most individuals.[6][7][8]
-
N-demethylation: Primarily catalyzed by the enzyme CYP3A4 , this pathway converts DXM to N-Nordextromethorphan (3-methoxymorphinan).[6][7][9]
The balance between these two pathways is a major source of variability. In individuals with low CYP2D6 activity, the N-demethylation pathway to N-Nordextromethorphan becomes more prominent.[7][8]
Q3: How do genetic polymorphisms in CYP enzymes contribute to variability?
A3: Genetic variations (polymorphisms) in the CYP2D6 gene are a critical factor contributing to inter-individual differences in DXM metabolism.[10][11] The population can be categorized into different metabolizer phenotypes based on their genetic makeup:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 function. They metabolize DXM slowly, leading to a reduced production of dextrorphan and potentially increased metabolism through the CYP3A4 pathway to N-Nordextromethorphan.[4][7]
-
Intermediate Metabolizers (IMs): Have reduced CYP2D6 function.
-
Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 function.[4]
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 function due to gene duplication, leading to very rapid metabolism of DXM.[4]
These genetic differences can cause over 500-fold variation in the metabolic ratios of DXM and its metabolites between individuals.[12] Even within the same genotype group, significant variability can still be observed.[10]
Q4: What non-genetic factors can influence experimental results?
A4: Besides genetics, several other factors can introduce variability:
-
Drug-Drug Interactions: Co-administration of drugs that inhibit or induce CYP2D6 or CYP3A4 can alter DXM metabolism. For example, quinidine is a potent CYP2D6 inhibitor, while cimetidine can inhibit various CYP enzymes.[13][14]
-
Physiological Conditions: Factors like liver function, overall health, and age can affect enzyme activity. Blood flow and plasma protein levels (especially albumin) can also impact drug distribution.[15]
-
Diet: Certain dietary components, such as grapefruit juice, are known to inhibit CYP3A4 activity.[15]
-
Pre-Analytical Factors: The timing and method of sample collection (e.g., urine vs. plasma, collection duration), as well as sample handling and storage conditions, are critical sources of potential variability.[16]
Section 2: Troubleshooting Guide - Common Experimental Issues
Use this guide to address specific problems you may encounter during your research.
Q1: My results show high inter-subject variability in N-Nordextromethorphan levels. What should I check?
A1: High inter-subject variability is the most common challenge. A systematic approach is needed to pinpoint the cause. This can be due to genetic differences, co-administered medications, or other physiological factors. It is crucial to consider CYP2D6 and CYP3A4 activity. The following workflow can help you troubleshoot this issue.
Q2: I am seeing inconsistent results in my in vitro CYP metabolism assay. What are the likely causes?
A2: For in vitro assays (e.g., using Human Liver Microsomes or recombinant enzymes), inconsistency often arises from experimental parameters.
-
Substrate Concentration: The enzymes involved in N-Nordextromethorphan formation (CYP3A4, CYP2C9, CYP2C19) have different affinities (Km values) for dextromethorphan.[9] At low substrate concentrations, higher-affinity enzymes like CYP2C9 and CYP2C19 may contribute more significantly, whereas at higher concentrations, the lower-affinity CYP3A4 is dominant.[9] Ensure your substrate concentration is appropriate for the specific enzyme you intend to study.
-
Incubation Time: Ensure you are measuring activity within the linear range of the reaction. Run a time-course experiment to determine the optimal incubation period.
-
Reagent Quality: Verify the activity of your enzyme preparation (microsomes or recombinant enzymes) and the stability of your NADPH-regenerating system. Ensure proper storage and handling of all reagents.
-
Solvent Effects: Ensure the final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve compounds is low and consistent across all wells, as they can inhibit CYP activity.
Q3: My bioanalytical method (e.g., HPLC, LC-MS/MS) is showing poor reproducibility. How can I troubleshoot this?
A3: Poor reproducibility in bioanalytical assays can often be traced to sample preparation or the analytical method itself.
-
Extraction Efficiency: The recovery of N-Nordextromethorphan from the biological matrix (plasma, urine) can be variable. Optimize your extraction method (e.g., liquid-liquid extraction, solid-phase extraction) and always use an appropriate internal standard (ideally a stable isotope-labeled version of the analyte) to correct for recovery differences.[17][18]
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the analyte in mass spectrometry, leading to variability. Perform matrix effect studies and consider different sample cleanup strategies or chromatographic conditions to mitigate them.
-
Method Sensitivity: If you are trying to quantify low levels of N-Nordextromethorphan, especially in extensive metabolizers, your method may not be sensitive enough. The limit of detection for some assays may not be adequate to identify intermediate metabolizers.[12] Consider a more sensitive method or a sample concentration step.
Q4: What are the best practices for sample collection and handling to minimize pre-analytical variability?
A4:
-
Standardize Collection: For in vivo studies, standardize the timing of sample collection relative to the administration of dextromethorphan. For urine, a 24-hour collection period is often required for accurate determination of certain metabolic ratios.[16]
-
Immediate Processing: Process blood samples promptly to separate plasma or serum.
-
Proper Storage: Store all biological samples at -70°C or lower to prevent degradation of analytes. Minimize freeze-thaw cycles.
-
Consistent Procedures: Ensure all samples within a study are handled using the exact same protocol, from collection to analysis.
Section 3: Experimental Protocols & Data
This section provides example protocols and summarizes key data in tables for easy reference.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Dextromethorphan in Human Liver Microsomes (HLM)
This protocol outlines a general procedure to measure the formation of N-Nordextromethorphan from Dextromethorphan using HLM.
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
Prepare stock solutions of Dextromethorphan (e.g., 100 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (e.g., from multiple donors to average genetic variability) on ice. Dilute to a working concentration (e.g., 2 mg/mL) in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM suspension and buffer at 37°C for 5 minutes.
-
Add Dextromethorphan from a working solution to start the reaction. The final substrate concentration should be chosen based on experimental goals (e.g., 25-250 µM).[9]
-
Immediately add the pre-warmed NADPH-regenerating system to initiate the metabolic reaction. The final protein concentration is typically 0.5-1.0 mg/mL.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes, ensure this is within the linear range).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled N-Nordextromethorphan).
-
Vortex vigorously to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or HPLC vial for analysis by LC-MS/MS.
-
Data Presentation
Table 1: Summary of Factors Contributing to Variability in Dextromethorphan Metabolism
| Factor Category | Specific Factor | Impact on N-Nordextromethorphan (3-MM) Formation | Key Consideration for Researchers |
| Genetic | CYP2D6 Polymorphism (e.g., Poor Metabolizer) | Can increase the relative importance of the CYP3A4 pathway, potentially leading to higher 3-MM levels.[7] | Genotype subjects or use pooled HLM from multiple donors to average effects. |
| CYP3A4/5, CYP2C9, CYP2C19 Variants | Variations in these enzymes can directly alter the rate of 3-MM formation. | Be aware of potential contributions, especially at low substrate concentrations.[9] | |
| Physiological | Liver Function | Impaired liver function can decrease overall metabolic capacity. | Screen subjects for liver health. |
| Age | Enzyme activity can vary with age. | Age-match study cohorts where possible. | |
| Plasma Protein Binding | Changes in proteins like albumin can alter the free fraction of DXM available for metabolism.[15] | Be aware of conditions affecting protein levels (e.g., malnutrition). | |
| External | Co-administered Drugs | Inhibitors/inducers of CYP2D6 or CYP3A4 can significantly shift metabolism.[14] | Carefully screen and record all concomitant medications. |
| Diet | Foods/beverages like grapefruit juice can inhibit CYP3A4.[15] | Control or record dietary intake prior to and during studies. | |
| Pre-Analytical | Sample Collection Timing | Urinary metabolic ratios can differ based on collection duration (e.g., 4h vs. 24h).[16] | Standardize collection protocols rigorously. |
| Sample Storage | Analyte degradation can occur with improper storage or multiple freeze-thaw cycles. | Store samples at ≤ -70°C and minimize handling. |
Table 2: Comparison of Bioanalytical Methods for N-Nordextromethorphan Quantification
| Method | Principle | Typical Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| HPLC-Fluorescence | Chromatographic separation followed by fluorescence detection. | Moderate (ng/mL) | Low to Medium | Robust, widely available.[18] | May lack sensitivity for some applications; potential for interfering compounds. |
| LC-MS/MS | Chromatographic separation coupled with tandem mass spectrometry. | High (pg/mL to low ng/mL) | Medium to High | High sensitivity and specificity; considered the gold standard.[17] | Higher cost and complexity; susceptible to matrix effects. |
| ELISA | Competitive immunoassay using antibodies. | Varies by kit | High | Rapid, suitable for high-throughput screening.[19][20] | Potential for cross-reactivity with other metabolites; less specific than LC-MS/MS. |
Section 4: Key Metabolic Pathway Diagram
Understanding the metabolic fate of Dextromethorphan is essential for interpreting experimental data related to N-Nordextromethorphan.
References
- 1. N-Nordextromethorphan CAS#: 1531-23-3 [amp.chemicalbook.com]
- 2. N-Nordextromethorphan CAS#: 1531-23-3 [m.chemicalbook.com]
- 3. Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2D6 protein level is the major contributor to inter-individual variability in CYP2D6-mediated drug metabolism in healthy human liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiologically‐based pharmacokinetic modeling of dextromethorphan to investigate interindividual variability within CYP2D6 activity score groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | CYP2D6 Phenotyping Using Urine, Plasma, and Saliva Metabolic Ratios to Assess the Impact of CYP2D6∗10 on Interindividual Variation in a Chinese Population [frontiersin.org]
- 12. Dextromethorphan metabolic phenotyping in an Iranian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Factors affecting the pharmacokinetics of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Intra-individual variability and influence of urine collection period on dextromethorphan metabolic ratios in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioanalytical methods for the quantification of hydromorphone, fentanyl, norfentanyl, morphine, morphine-3ß-glucuronide and morphine-6ß-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Determination of Dextromethorphan and Its Metabolites in Urine | Chemické listy [chemicke-listy.cz]
- 19. randoxtoxicology.com [randoxtoxicology.com]
- 20. dashboard.randox.com [dashboard.randox.com]
Technical Support Center: Quality Control for Synthetic N-Nordextromethorphan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic N-Nordextromethorphan.
Frequently Asked Questions (FAQs)
Q1: What is N-Nordextromethorphan?
N-Nordextromethorphan, also known as (+)-3-methoxymorphinan, is the N-demethylated analog of dextromethorphan. It is a key intermediate in the synthesis of various opioid receptor modulators and can also be an impurity in dextromethorphan preparations.[1][2] Its molecular formula is C17H23NO and it has a molecular weight of 257.37 g/mol .[1][3]
Q2: What are the critical quality attributes to consider for N-Nordextromethorphan?
The critical quality attributes for N-Nordextromethorphan that should be monitored include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the main compound and detection of any impurities.
-
Impurities: Identification and quantification of process-related impurities and degradation products.
-
Residual Solvents: Ensuring that levels of solvents used during synthesis are within acceptable limits.
-
Physical Properties: Characteristics such as appearance, solubility, and melting point.
Q3: What are the common impurities found in synthetic N-Nordextromethorphan?
Common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted compounds.
-
By-products: Compounds formed from side reactions during synthesis.
-
Dextromethorphan: Residual amounts from the demethylation process.[4]
-
Degradation products: Impurities formed due to exposure to light, heat, or incompatible storage conditions.
Q4: Which analytical techniques are most suitable for the quality control of N-Nordextromethorphan?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and impurity quantification.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile impurities and residual solvents.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of identity.[12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-eluting impurities | - Replace the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the sample concentration or injection volume.- Optimize the gradient or mobile phase composition for better separation. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Temperature variations- Column equilibration issues- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated before each injection.- Check the HPLC pump for leaks and ensure proper solvent delivery. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections- Impurities in the sample diluent | - Use fresh, high-purity solvents for the mobile phase.- Implement a robust needle wash protocol between injections.- Analyze a blank injection of the sample diluent to check for contamination. |
| Low Signal Intensity | - Low sample concentration- Incorrect detector wavelength- Detector malfunction | - Concentrate the sample or increase the injection volume.- Optimize the detector wavelength based on the UV absorbance spectrum of N-Nordextromethorphan.- Check the detector lamp and perform diagnostic tests. |
GC-MS Analysis Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Peak Detected | - No analyte in the sample- Injection issue- Inappropriate GC temperature program- MS detector is off or not tuned | - Verify sample preparation and concentration.- Check the syringe and injector for proper functioning.- Optimize the temperature ramp and final temperature.- Ensure the MS detector is on and properly tuned. |
| Poor Chromatographic Resolution | - Inappropriate GC column- Incorrect carrier gas flow rate- Suboptimal temperature program | - Select a column with a suitable stationary phase for the analytes.- Optimize the carrier gas flow rate.- Adjust the temperature program to improve separation. |
| Mass Spectrum Mismatch | - Co-eluting peaks- Background interference- Incorrect library search parameters | - Improve chromatographic separation.- Perform a background subtraction.- Adjust the mass spectral library search parameters. |
Experimental Protocols
HPLC Method for Purity and Impurity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 280 nm.[5]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL.
GC-MS Method for Residual Solvent Analysis
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-500
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and use a headspace autosampler for injection.
NMR for Structural Confirmation
-
Solvent: Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD).
-
Spectrometer: 400 MHz or higher.
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.
-
Data Presentation
Table 1: Typical HPLC Purity Profile of Synthetic N-Nordextromethorphan
| Component | Retention Time (min) | Area % | Specification |
| N-Nordextromethorphan | 15.2 | > 99.0 | ≥ 98.5% |
| Dextromethorphan | 16.5 | < 0.5 | ≤ 0.5% |
| Unknown Impurity 1 | 12.8 | < 0.1 | ≤ 0.1% |
| Unknown Impurity 2 | 18.1 | < 0.1 | ≤ 0.1% |
| Total Impurities | - | < 1.0 | ≤ 1.5% |
Table 2: Common Residual Solvents and their Limits (ICH Q3C)
| Solvent | Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Acetone | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| Hexane | 2 | 290 |
Visualizations
Caption: Quality Control Workflow for N-Nordextromethorphan.
Caption: Troubleshooting Poor HPLC Peak Shape.
References
- 1. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]
- 2. N-Nordextromethorphan | CAS 1531-23-3 | LGC Standards [lgcstandards.com]
- 3. Nordextromethorphan | C17H23NO | CID 620851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]
- 7. HPLC Determination of Dextromethorphan and Its Metabolites in Urine | Chemické listy [chemicke-listy.cz]
- 8. Standardization of method for the analysis of dextromethorphan in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
- 10. Analysis of dextromethorphan and dextrorphan in decomposed skeletal tissues by microwave assisted extraction, microplate solid-phase extraction and gas chromatography- mass spectrometry (MAE-MPSPE-GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
Validation & Comparative
A Comparative Analysis of N-Nordextromethorphan and Dextrorphan Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological activities of N-Nordextromethorphan and Dextrorphan. While both are metabolites of the widely used antitussive Dextromethorphan, their distinct pharmacological profiles warrant a closer examination for research and drug development purposes. This document summarizes the available experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
Dextrorphan, the primary active metabolite of Dextromethorphan, is a well-characterized compound with significant activity as an N-methyl-D-aspartate (NMDA) receptor antagonist. It also interacts with sigma-1 and nicotinic receptors. In contrast, N-Nordextromethorphan is a synthetic analog of Dextromethorphan, also known to be a potent NMDA receptor antagonist. However, detailed quantitative data on its receptor binding affinities and functional activities are less prevalent in publicly available literature, limiting a direct quantitative comparison. This guide presents the available data for both compounds, highlighting the areas where further research on N-Nordextromethorphan is needed.
Data Presentation: Receptor Binding and Functional Activity
The following table summarizes the available quantitative data for Dextrorphan's interaction with key receptors. Due to a lack of available data, a similar quantitative summary for N-Nordextromethorphan cannot be provided at this time.
Table 1: Pharmacological Profile of Dextrorphan
| Receptor Target | Parameter | Value (nM) | Species | Reference |
| NMDA Receptor | ||||
| (PCP site) | Ki | 2246 | Rat | [1] |
| IC50 | 1320 | Rat | [1] | |
| Sigma-1 Receptor | Ki | 138 - 652 | - | [2] |
| Nicotinic Receptors | ||||
| α3β4 | IC50 | Micromolar range | Oocytes | |
| α4β2 | IC50 | Micromolar range | Oocytes | |
| α7 | IC50 | Micromolar range | Oocytes |
N-Nordextromethorphan: Qualitative Activity
Signaling Pathways and Metabolic Conversion
NMDA Receptor Signaling
Dextrorphan and N-Nordextromethorphan exert their primary effects through the antagonism of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. The following diagram illustrates the canonical NMDA receptor signaling pathway.
References
A Comparative Guide to the Quantification of N-Nordextromethorphan: HPLC vs. Alternative Methods
In the landscape of pharmaceutical research and drug development, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. N-Nordextromethorphan, a metabolite of the widely used cough suppressant dextromethorphan, is a key analyte in such studies. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for the quantification of N-Nordextromethorphan, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for N-Nordextromethorphan quantification hinges on various factors, including the biological matrix, required sensitivity, and the desired throughput. Below is a summary of performance data for a representative HPLC method compared to a Gas Chromatography-Mass Spectrometry (GC-MS) method.
| Parameter | HPLC Method | GC-MS Method |
| Linearity (r) | > 0.999[1] | > 0.995[2][3] |
| Limit of Detection (LOD) | 0.01 µM[1] | Not explicitly stated, but LOQ is 10 ng/mL |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range | 10 ng/mL[2][3] |
| Intra-day Precision (%RSD) | < 10%[1] | < 9.02%[2][3] |
| Inter-day Precision (%RSD) | < 10%[1] | < 9.91%[2][3] |
| Accuracy/Recovery | > 77%[1] | 91.76% - 106.27%[2][3] |
Experimental Protocols
Representative HPLC Method for N-Nordextromethorphan Quantification
This protocol is a representative example based on common practices for the analysis of dextromethorphan and its metabolites.
1. Instrumentation and Reagents:
-
HPLC system with a fluorescence or UV detector.
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Aqueous buffer (e.g., 1.5% acetic acid and 0.1% triethylamine).[1]
-
N-Nordextromethorphan reference standard.
-
Internal standard (e.g., levallorphan).[2]
2. Sample Preparation (from Urine):
-
Enzymatic hydrolysis of urine samples to deconjugate metabolites.
-
Solid-phase extraction (SPE) using silica cartridges for sample cleanup and concentration.
-
Elution of the analyte from the SPE cartridge using a suitable solvent mixture (e.g., dichloromethane/hexane).[1]
-
Evaporation of the eluent and reconstitution of the residue in the mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of the aqueous buffer and acetonitrile (e.g., 75:25, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for N-Nordextromethorphan.
-
Injection Volume: 20 µL.
4. Method Validation:
-
Linearity: Prepare calibration standards of N-Nordextromethorphan at a minimum of five concentration levels. Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression analysis. The correlation coefficient (r) should be > 0.99.
-
Precision: Analyze replicate samples at low, medium, and high concentrations within the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) should be < 15%.
-
Accuracy: Determine the recovery of the analyte by spiking known amounts of N-Nordextromethorphan into blank matrix samples. The mean recovery should be within 85-115%.
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (signal-to-noise ratio of 3:1 for LOD) and quantified with acceptable precision and accuracy (signal-to-noise ratio of 10:1 for LOQ).
Methodology Workflow and Validation Process
The following diagrams illustrate the typical workflow for HPLC method development and the logical steps involved in method validation.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of N-Nordextromethorphan and Other NMDA Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Nordextromethorphan and other prominent N-methyl-D-aspartate (NMDA) receptor antagonists. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.
N-Nordextromethorphan, a metabolite of the widely used antitussive dextromethorphan, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its activity at the NMDA receptor, a key player in synaptic plasticity and neuronal function, has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, neuropathic pain, and neurodegenerative diseases.[1] This guide offers a comparative analysis of N-Nordextromethorphan's pharmacological profile against other well-characterized NMDA antagonists: Ketamine, Phencyclidine (PCP), and Memantine.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various NMDA receptor antagonists. It is important to note that direct, publicly available quantitative data for N-Nordextromethorphan's binding affinity to the NMDA receptor is limited. Therefore, data for its close structural analogs, dextromethorphan and its primary metabolite dextrorphan, are provided for a comprehensive comparison. Dextrorphan is recognized as a more potent NMDA receptor antagonist than dextromethorphan itself.[2]
| Compound | Receptor/Assay | Ki (nM) | IC50 (nM) | Reference |
| Dextromethorphan | NMDA Receptor ([³H]TCP binding, rat) | 2246 | [3] | |
| NMDA Receptor ([³H]MK-801 displacement, rat) | 1320 | [3] | ||
| NMDA-induced Ca²⁺ influx (cultured rat neurons) | 4000 | [2] | ||
| Dextrorphan | NMDA Receptor ([³H]DX binding, rat brain) | 56-70 | [4] | |
| Ketamine | NMDA Receptor | 430 (hippocampal neurons) | ||
| Phencyclidine (PCP) | NMDA Receptor | |||
| Memantine | NMDA Receptor | 1040 (hippocampal neurons) |
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.
Methodology: This protocol is adapted from assays utilizing [³H]MK-801, a high-affinity NMDA receptor channel blocker.
-
Membrane Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands. The final pellet is resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl (pH 7.4), radioligand ([³H]MK-801, typically at a concentration of 1-5 nM), varying concentrations of the test compound (or vehicle for total binding), and the prepared brain membranes (approximately 0.2-0.4 mg of protein). Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).
-
Incubation: The mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of a test compound on NMDA receptor-mediated currents in neurons.
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and plated on coverslips. Recordings are typically performed on mature neurons (e.g., 14-21 days in vitro).
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution contains standard physiological saline. The intracellular solution within the recording pipette contains a cesium-based solution to block potassium channels and isolate NMDA receptor currents.
-
NMDA Receptor Current Evocation: Neurons are voltage-clamped at a holding potential of -60 mV or -70 mV. NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 100 µM) and a co-agonist such as glycine or D-serine (e.g., 10 µM).
-
Drug Application: The test compound is applied to the neuron via the perfusion system at various concentrations. The effect of the compound on the amplitude of the NMDA-evoked current is measured.
-
Data Analysis: The percentage of inhibition of the NMDA receptor current is calculated for each concentration of the test compound. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of NMDA antagonists.
References
- 1. Cas 1531-23-3,N-Nordextromethorphan | lookchem [lookchem.com]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Differential binding properties of [3H]dextrorphan and [3H]MK-801 in heterologously expressed NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Methods for N-Desmethoxymethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of N-Desmethoxymethorphan (also known as 3-methoxymorphinan), a key metabolite of the widely used antitussive drug, dextromethorphan. The selection of an appropriate analytical method is critical for accurate pharmacokinetic, pharmacodynamic, and toxicological studies. This document presents a detailed overview of various techniques, their performance characteristics, and experimental protocols to aid researchers in choosing the most suitable method for their specific needs.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance parameters of three distinct analytical methods for the quantification of N-Desmethoxymethorphan and its parent compound, dextromethorphan, in biological matrices. The methods include two Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approaches with different sample preparation and chromatographic strategies, and a Gas Chromatography-Mass Spectrometry (GC-MS) method.
| Parameter | Method 1: UPLC-MS/MS (Loos et al., 2010) | Method 2: LC-MS/MS (Tanner et al., 1999) | Method 3: GC-MS (Pistos et al., 2009) |
| Analyte(s) | Dextromethorphan, Dextrorphan, N-Desmethoxymethorphan (3-methoxymorphinan) , 3-hydroxymorphinan | Dextromethorphan, N-Desmethoxymethorphan (3-methoxymorphinan) , Dextrorphan, 3-hydroxymorphinan | Dextromethorphan, Dextrorphan, N-Desmethoxymethorphan (3-methoxymorphinan) , 3-hydroxymorphinan |
| Matrix | Human Plasma | Human Urine | Human Plasma, Urine, and in-vitro incubation matrix |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) |
| Linearity Range | 0.129 - 25.8 ng/mL (for 3-methoxymorphinan) | 5.00 - 500 ng/mL (for 3-methoxymorphinan) | Not explicitly stated for 3-methoxymorphinan, but calibration curves were linear. |
| Lower Limit of Quantification (LLOQ) | 0.129 ng/mL (for 3-methoxymorphinan) | 1.00 ng/mL (for 3-methoxymorphinan)[1] | 10 ng/mL (for all analytes)[2] |
| Accuracy (%) | 92.7 - 110.6% | 96.3 - 113.8%[1] | 91.76 - 106.27%[2] |
| Precision (%RSD/CV) | Within-run and between-run < 11.6% | Intra- and inter-day RSD < 15%[1] | Intra-day and inter-day precision < 9.91%[2] |
| Recovery (%) | Not explicitly stated for 3-methoxymorphinan | Not explicitly stated | > 72.68%[2] |
Experimental Protocols
Method 1: UPLC-MS/MS with Liquid-Liquid Extraction
This method is highly sensitive and suitable for the analysis of N-Desmethoxymethorphan in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard solution.
-
Alkalinize the sample with ammonium hydroxide.
-
Extract the analytes with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., Waters Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for N-Desmethoxymethorphan and the internal standard.
Method 2: LC-MS/MS with Solid-Phase Extraction
This method offers robust and reliable quantification of N-Desmethoxymethorphan in human urine.[1]
1. Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis to cleave any conjugated metabolites.
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).
-
Evaporate the eluate and reconstitute the residue.
2. Chromatographic Conditions:
-
Column: A C18 or phenyl-hexyl column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: Typically 0.8-1.0 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization: ESI in positive mode.
-
Detection: MRM of specific transitions for N-Desmethoxymethorphan.
Method 3: GC-MS with Solid-Phase Extraction
This method provides an alternative to LC-MS/MS and is suitable for various biological matrices.[2]
1. Sample Preparation (Solid-Phase Extraction):
-
Similar to the LC-MS/MS SPE protocol, involving sample loading, washing, and elution.
-
The final eluate is evaporated and may require derivatization to improve the volatility and chromatographic properties of the analytes.
2. Gas Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the analytes.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for N-Desmethoxymethorphan.[2]
Specialized Analytical Technique: Chiral Separation
The enantiomers of N-Desmethoxymethorphan's precursors and related compounds can exhibit different pharmacological activities. Therefore, chiral separation is crucial in drug development and metabolism studies. While a specific validated method for the enantiomeric separation of N-Desmethoxymethorphan was not found in the provided search results, a method for a key starting material in dextromethorphan synthesis highlights the principles.[3][4]
Chiral HPLC Method for a Dextromethorphan Precursor: [3][4]
-
Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., Chiralpak).[3][4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier.
-
Detection: UV or mass spectrometric detection.
Qualitative Analysis: UPLC-QToF-MS
For metabolite identification and structural elucidation, high-resolution mass spectrometry techniques like UPLC-Quadrupole Time-of-Flight (QToF)-MS are invaluable. This approach allows for the accurate mass measurement of precursor and fragment ions, enabling the confident identification of metabolites like N-Desmethoxymethorphan in complex biological matrices. A study on dextromethorphan and its metabolites in decomposed skeletal tissues utilized UPLC-QToF-MS for analysis.
Experimental Workflows
Caption: Comparative workflows of three analytical methods for N-Desmethoxymethorphan.
Dextromethorphan Metabolism and the Role of N-Desmethoxymethorphan
Caption: Metabolic pathway of dextromethorphan showing the formation of N-Desmethoxymethorphan.
References
- 1. Analysis of Dextromethorphan and Three Metabolites in Decomposed Skeletal Tissues by UPLC-QToF-MS: Comparison of Acute and Repeated Drug Exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated SIM GC/MS method for the simultaneous determination of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in biological matrices and its application to in vitro CYP2D6 and CYP3A4 inhibition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. japsonline.com [japsonline.com]
A Comparative Analysis of the Biological Activities of N-dextromethorphan and its Parent Compound, Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the widely used antitussive agent, dextromethorphan (DM), and its principal active metabolite, N-dextromethorphan, more commonly known as dextrorphan (DXO). The distinct pharmacological profiles of these two compounds are crucial for understanding the overall effects of dextromethorphan administration.
Metabolic Pathway: From Prodrug to Active Metabolite
Dextromethorphan acts as a prodrug, undergoing significant first-pass metabolism in the liver to form dextrorphan.[1] This biotransformation is primarily catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme through O-demethylation.[2][3][4] This metabolic step is the rate-limiting factor in dextromethorphan's overall metabolism.[5] A smaller portion of dextromethorphan is metabolized via N-demethylation by CYP3A4 and other enzymes to form 3-methoxymorphinan (MEM).[2][4][6] Both dextrorphan and 3-methoxymorphinan are further metabolized to 3-hydroxymorphinan.[7][8] Due to the critical role of CYP2D6, individuals with functional deficiencies in this enzyme, known as poor metabolizers, exhibit significantly altered pharmacokinetics, leading to higher concentrations of the parent compound and a longer duration of action.[2][3]
Comparative Biological Activity: Receptor Binding Profiles
The primary pharmacological differences between dextromethorphan and dextrorphan stem from their distinct affinities for various receptors and transporters. Dextrorphan is a significantly more potent antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is largely responsible for the dissociative and psychoactive effects observed at high doses of dextromethorphan.[2][9][10] Conversely, dextromethorphan exhibits a higher affinity for the sigma-1 receptor and the serotonin transporter (SERT).[11]
| Target | Dextromethorphan (DM) | N-dextromethorphan (DXO) | Primary Effect |
| NMDA Receptor | Uncompetitive antagonist (low affinity)[1][7] | Uncompetitive antagonist (high affinity)[9][10] | Modulation of glutamatergic neurotransmission; responsible for dissociative effects. |
| Sigma-1 Receptor | Agonist (Kᵢ: 138-652 nM)[8][11] | Agonist (Kᵢ: 118-481 nM)[9] | Neuromodulation, potential antidepressant effects. |
| Serotonin Transporter (SERT) | Inhibitor (Kᵢ: 23-40 nM)[11] | Inhibitor (Kᵢ: 401-484 nM)[9] | Serotonin reuptake inhibition. |
| Norepinephrine Transporter (NET) | Inhibitor (Kᵢ: >1000 nM)[8][11] | Inhibitor (Kᵢ: ≥340 nM)[9] | Norepinephrine reuptake inhibition. |
| μ-Opioid Receptor (MOR) | Very low affinity (minimal interaction)[1][7] | Low affinity (Kᵢ: 420 to >1000 nM)[9] | Minimal opioid-like analgesic effects. |
| α3/β4 Nicotinic Receptor | Antagonist[7] | Not well-characterized | Modulation of nicotinic cholinergic system. |
Binding affinity (Kᵢ) is inversely proportional to binding strength; a smaller Kᵢ value indicates a stronger binding affinity.
Comparative Functional Effects
Antitussive Activity: Both dextromethorphan and dextrorphan contribute to the overall cough suppressant effect.[10] While dextromethorphan is administered as the antitussive agent, its rapid conversion to dextrorphan means that both compounds are active in the body.[2] Studies in animal models suggest that dextrorphan has an antitussive potency comparable to that of dextromethorphan.[12] A model-based analysis in humans estimated dextrorphan's relative antitussive potency to be approximately 26% of dextromethorphan's.[13]
Neurobehavioral and Psychoactive Effects: The dissociative and hallucinogenic properties associated with supratherapeutic doses of dextromethorphan are primarily attributed to the actions of dextrorphan.[2][9] Dextrorphan is a much more potent NMDA receptor antagonist than its parent compound.[9][10] This strong blockade of the NMDA receptor ion channel is similar to the mechanism of other dissociative anesthetics like ketamine and phencyclidine (PCP).[2]
Experimental Protocols
Receptor Binding Affinity Assay (General Methodology)
The binding affinities (Kᵢ values) presented in this guide are typically determined through competitive radioligand binding assays.
Objective: To determine the affinity of a test compound (e.g., dextromethorphan or dextrorphan) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., rat brain cortex for NMDA receptors).
-
Radiolabeled ligand (e.g., [³H]MK-801 for the NMDA receptor channel site).
-
Unlabeled test compounds (dextromethorphan, dextrorphan) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: A reaction mixture is prepared containing the receptor source, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in an appropriate buffer.
-
Incubation: The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Conclusion
References
- 1. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative contribution to dextromethorphan metabolism by cytochrome P450 isoforms in vitro: can dextromethorphan be used as a dual probe for both CTP2D6 and CYP3A activities? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. Dextrorphan - Wikipedia [en.wikipedia.org]
- 10. Dextromethorphan [bionity.com]
- 11. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Nordextromethorphan (Dextrorphan) and Dextromethorphan: Experimental Data and Statistical Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-Nordextromethorphan, more commonly known as dextrorphan (DXO), and its parent compound, dextromethorphan (DXM). Dextrorphan is the primary active, N-demethylated metabolite of dextromethorphan.[1][2] This analysis focuses on their comparative pharmacodynamics, pharmacokinetics, and a summary of key experimental data to inform research and development in this area.
I. Comparative Pharmacodynamics: Receptor Binding Affinities
Dextromethorphan and its metabolite dextrorphan exhibit complex pharmacodynamics, interacting with multiple receptor systems.[1] Their primary mechanisms of action involve antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the sigma-1 receptor.[1] The following table summarizes their binding affinities (Ki) and inhibitory concentrations (IC50) at these key targets.
| Compound | Target | Parameter | Value (nM) | Species/Tissue |
| Dextromethorphan | NMDA Receptor (PCP site) | pKi | 1680 | Human frontal cortex[3] |
| NMDA Receptor | IC50 | 550 | Rat cortical neurons[4] | |
| Sigma-1 Receptor | Ki | 400 | - | |
| Serotonin Transporter (SERT) | Ki | 23 | Rat[5] | |
| Norepinephrine Transporter (NET) | Ki | 240 | Rat[5] | |
| Dextrorphan (N-Nordextromethorphan) | NMDA Receptor (PCP site) | - | ~10-fold higher affinity than DXM | -[6] |
| α3β4 Nicotinic Receptor | - | ~3-fold lower potency than DXM | -[6] | |
| Sigma-1 Receptor | - | High Affinity | -[6] |
II. Comparative Pharmacokinetics
The pharmacokinetic profiles of dextromethorphan and dextrorphan are crucial for understanding their in vivo effects. Dextromethorphan is rapidly metabolized to dextrorphan, primarily by the cytochrome P450 enzyme CYP2D6.[1][7] This metabolic conversion significantly influences the observed pharmacological activity.
| Parameter | Dextromethorphan (Extensive Metabolizers) | Dextrorphan | Notes |
| Bioavailability | 11%[1] | - | Subject to significant inter-individual variability due to CYP2D6 polymorphism. |
| Elimination Half-life | 2–4 hours[1] | - | Can be up to 24 hours in poor metabolizers.[1] |
| Metabolism | Primarily by CYP2D6 to Dextrorphan (O-demethylation) and by CYP3A4 to 3-methoxymorphinan (N-demethylation).[1][2][7] | Further metabolized to 3-hydroxymorphinan.[2][7] | The metabolic pathway is a key determinant of the compound's effects. |
| Cmax (30mg oral dose) | 2.9 ng/mL | - | - |
| Tmax (30mg oral dose) | 2.86 h | - | - |
III. Experimental Protocols
A. In Vivo Behavioral Assessment: Forced Swim Test (Mouse)
The forced swim test is a common behavioral assay used to evaluate the antidepressant potential of compounds.
Methodology:
-
Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth of 15 cm, preventing the mouse from touching the bottom with its tail or feet.[8][9]
-
Acclimation: Mice are individually placed into the water tank for a 6-minute session.[8]
-
Drug Administration: Dextromethorphan (e.g., 30 mg/kg) or a vehicle control is administered intraperitoneally (i.p.) prior to the test.[10]
-
Observation: The duration of immobility (floating with minimal movements to keep the head above water) is recorded, typically during the last 4 minutes of the session.[8]
-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect. Statistical analysis is performed using methods such as one-way ANOVA followed by post-hoc tests.[10]
B. In Vitro Electrophysiological Analysis: Patch-Clamp on NMDA Receptors
The patch-clamp technique is used to study the effects of compounds on ion channels, such as the NMDA receptor.
Methodology:
-
Cell Culture: Cultured rat cortical neurons or a suitable cell line expressing NMDA receptors are used.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and a micromanipulator.[11][12]
-
Solutions: The external solution contains physiological concentrations of ions, including Mg²⁺, and the internal solution within the pipette contains a cesium-based solution to block potassium currents.[11]
-
NMDA Receptor Activation: NMDA-induced currents are elicited by applying NMDA and a co-agonist like glycine to the cell.
-
Drug Application: Dextromethorphan or dextrorphan is applied to the bath solution at varying concentrations to determine its effect on the NMDA-induced current.
-
Data Analysis: The inhibition of the NMDA-induced current is measured, and an IC50 value is calculated to determine the potency of the compound.
IV. Signaling Pathways and Experimental Workflows
Dextromethorphan Metabolism
The metabolic conversion of dextromethorphan is a critical step in its pharmacological activity. The following diagram illustrates the primary metabolic pathway.
NMDA Receptor Antagonism Workflow
This diagram outlines the logical flow of how dextromethorphan and dextrorphan interact with the NMDA receptor.
Sigma-1 Receptor Agonism Signaling Pathway
Dextromethorphan also acts as a sigma-1 receptor agonist. This pathway is implicated in its antidepressant-like effects.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Effects of Dextromethorphan and Dextrorphan on Nicotine Discrimination in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antitussive effect of dextromethorphan in relation to CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. Item - Antidepressant-like effects of imipramine and dextromethorphan in the forced swim test in mice. - Public Library of Science - Figshare [plos.figshare.com]
- 11. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docs.axolbio.com [docs.axolbio.com]
A Comparative Analysis of the Neuroprotective Effects of Dextromethorphan Metabolites
For Researchers, Scientists, and Drug Development Professionals
Dextromethorphan (DM), a widely used antitussive agent, and its primary metabolites, dextrorphan (DX) and 3-hydroxymorphinan (3-HM), have garnered significant interest for their potential neuroprotective properties. Understanding the distinct mechanisms and comparative efficacy of these compounds is crucial for the development of novel therapeutics for neurodegenerative diseases. This guide provides an objective comparison of the neuroprotective effects of dextromethorphan and its key metabolites, supported by experimental data.
Comparative Efficacy and Mechanisms
Dextromethorphan undergoes metabolism in the body to form dextrorphan and 3-hydroxymorphinan, both of which contribute to its pharmacological activity. While all three compounds exhibit neuroprotective potential, evidence suggests that 3-hydroxymorphinan is a particularly potent metabolite.
Dextromethorphan (DM) exerts its neuroprotective effects through multiple mechanisms. It acts as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in glutamate-induced neurotoxicity.[1][2] Additionally, DM is an agonist of the sigma-1 receptor, which is involved in modulating neuronal survival and plasticity.[1] A key aspect of DM's neuroprotective action is its ability to inhibit the activation of microglia, the primary immune cells of the central nervous system. By suppressing microglial activation, DM reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammation.[3]
Dextrorphan (DX) , the O-demethylated metabolite of DM, is also an NMDA receptor antagonist and contributes to the overall neuroprotective profile of the parent drug.[4] However, its relative potency in direct neuroprotective assays compared to DM and 3-HM is less characterized in the available literature. Some studies on its antitussive effects suggest it may be less potent than dextromethorphan.
3-Hydroxymorphinan (3-HM) , a subsequent metabolite, has emerged as a highly effective neuroprotective agent, often demonstrating greater potency than the parent compound in preclinical models.[5] Its neuroprotective capacity stems from a dual mechanism of action. Firstly, it shares the anti-inflammatory properties of DM by inhibiting microglial activation and the subsequent release of reactive oxygen species. Secondly, and uniquely, 3-HM exhibits neurotrophic effects mediated by astrocytes. It stimulates astrocytes to release neurotrophic factors, which in turn promote neuronal survival and function. This astrocyte-mediated neurotrophic effect is associated with the increased gene expression of these beneficial factors.[5] In animal models of Parkinson's disease, 3-HM has been shown to restore dopaminergic neuron loss and dopamine depletion to nearly 90% of control levels, highlighting its significant therapeutic potential.[5]
Data Presentation
The following tables summarize the available quantitative and qualitative data comparing the neuroprotective effects and mechanisms of dextromethorphan and its metabolites.
Table 1: Comparison of Neuroprotective Efficacy and Mechanisms
| Compound | Primary Mechanism(s) of Neuroprotection | Quantitative Efficacy Data | Key Findings |
| Dextromethorphan (DM) | NMDA Receptor Antagonism, Sigma-1 Receptor Agonism, Anti-inflammatory (Microglial Inhibition) | IC50 for NMDA receptor blockade: 0.55 µM[6] | Broad-spectrum neuroprotective effects, but limited by rapid metabolism.[2] |
| Dextrorphan (DX) | NMDA Receptor Antagonism | Direct comparative neuroprotection data is limited. | Contributes to the overall neuroprotective effect of DM.[4] |
| 3-Hydroxymorphinan (3-HM) | Anti-inflammatory (Microglial Inhibition), Astrocyte-mediated Neurotrophic Effects | Restored dopaminergic neuronal loss and dopamine depletion up to 90% of controls in an MPTP mouse model.[5] | The most potent of the metabolites studied, with a unique dual mechanism of action.[5] |
Experimental Protocols
The neuroprotective effects of dextromethorphan and its metabolites have been evaluated in various in vitro and in vivo models of neurological disorders. Below are summaries of key experimental protocols.
Table 2: Summary of Key Experimental Protocols
| Experimental Model | Objective | Methodology | Key Readouts |
| MPTP-induced Mouse Model of Parkinson's Disease | To evaluate the in vivo neuroprotective effects on dopaminergic neurons. | Male C57BL/6 mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injections (e.g., 30 mg/kg for 5 consecutive days) to induce parkinsonism. Test compounds (DM, 3-HM) are administered before or after MPTP injection.[7][8][9] | Behavioral tests (e.g., pole test, gait analysis), immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra, and HPLC measurement of dopamine and its metabolites in the striatum.[9] |
| LPS-induced Neuroinflammation in Primary Microglial Cultures | To assess the anti-inflammatory effects of the compounds in vitro. | Primary microglial cells are isolated from the cerebral cortices of neonatal mice or rats. The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) to induce an inflammatory response. Test compounds are added to the culture medium before or after LPS stimulation.[10][11][12][13] | Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA, nitric oxide production using the Griess reagent, and analysis of signaling pathway proteins (e.g., NF-κB) by Western blot.[10][12] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for the neuroprotective effects of dextromethorphan and its metabolites, as well as a generalized experimental workflow for their evaluation.
Figure 1. Dextromethorphan's Anti-inflammatory Pathway.
Figure 2. 3-Hydroxymorphinan's Dual Neuroprotective Pathways.
Figure 3. Generalized Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Dextromethorphan as a potential neuroprotective agent with unique mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.arikesi.or.id [journal.arikesi.or.id]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxymorphinan, a metabolite of dextromethorphan, protects nigrostriatal pathway against MPTP-elicited damage both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan blocks N-methyl-D-aspartate-induced currents and voltage-operated inward currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. modelorg.com [modelorg.com]
- 8. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sub-chronic MPTP Mouse Model [bio-protocol.org]
- 10. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]
The Validation of N-Nordextromethorphan and its Precursors as Biomarkers for Cytochrome P450 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers derived from the metabolism of dextromethorphan, focusing on their validation for assessing the activity of key drug-metabolizing enzymes, Cytochrome P450 2D6 (CYP2D6) and Cytochrome P450 3A4 (CYP3A4). We will delve into the experimental data supporting the use of the dextromethorphan/dextrorphan (DXM/DXO) metabolic ratio for CYP2D6 phenotyping and the dextromethorphan/3-methoxymorphinan (DXM/3-MM) ratio as an indicator of CYP3A4 activity, with 3-methoxymorphinan being the direct precursor to N-nordextromethorphan. This guide also presents a comparison with alternative biomarkers and detailed experimental protocols to assist in the design and interpretation of clinical and preclinical studies.
Introduction to Dextromethorphan Metabolism and Biomarker Discovery
Dextromethorphan (DXM) is a widely used antitussive agent that undergoes extensive metabolism in the liver, primarily by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4. The differential metabolism of DXM by these enzymes provides a valuable, non-invasive tool to assess their respective activities, a process known as phenotyping. This is crucial in drug development and clinical practice to predict drug-drug interactions, optimize dosing, and personalize medicine.
The two primary metabolic pathways of dextromethorphan are O-demethylation to dextrorphan (DXO), predominantly catalyzed by CYP2D6, and N-demethylation to 3-methoxymorphinan (3-MM), which is subsequently metabolized to N-nordextromethorphan, a reaction primarily mediated by CYP3A4.[1][2] The ratio of the parent drug to its metabolites in biological fluids like urine and plasma can, therefore, serve as a biomarker for the in vivo activity of these enzymes.
Data Presentation: Quantitative Comparison of Biomarkers
The following tables summarize the key quantitative data from validation studies of dextromethorphan-derived biomarkers and a common alternative, midazolam, for CYP3A4 phenotyping.
Table 1: Validation of Dextromethorphan/Dextrorphan (DXM/DXO) Metabolic Ratio as a CYP2D6 Biomarker
| Parameter | Urine | Plasma | Reference(s) |
| Probe Drug & Dose | Dextromethorphan (30 mg oral) | Dextromethorphan (30 mg oral) | [3] |
| Analyte(s) | Dextromethorphan, Dextrorphan | Dextromethorphan, Dextrorphan | [3][4] |
| Sample Collection Time | 0-4 hours post-dose | 3 hours post-dose | [3] |
| Analytical Method | HPLC | HPLC, LC-MS/MS | [3][4] |
| Correlation (Urine vs. Plasma) | r² = 0.777 (p < 0.00001) | - | [3] |
| Phenotype Cut-off (Poor Metabolizer) | MR > 0.3 | - | [5] |
Table 2: Validation of Dextromethorphan/3-Methoxymorphinan (DXM/3-MM) Metabolic Ratio as a CYP3A4 Biomarker
| Parameter | Value | Reference(s) |
| Probe Drug & Dose | Dextromethorphan (80 mg oral) | [6] |
| Analyte(s) | Dextromethorphan, 3-Methoxymorphinan | [6] |
| Sample Type | Urine | [6] |
| Sample Collection Time | 0-12 hours post-dose | [6] |
| Effect of Inducer (Rifampin) | 830% ± 1808% induction of CYP3A4 activity | [2] |
| Effect of Inhibitor (Erythromycin) | 34% ± 44% inhibition of CYP3A4 activity | [2] |
| Correlation with CYP2D6 activity | Not significantly correlated | [2] |
Table 3: Comparison with Midazolam as a CYP3A4 Biomarker
| Parameter | Dextromethorphan/3-Methoxymorphinan Ratio | Midazolam Clearance | Reference(s) |
| Probe Drug | Dextromethorphan | Midazolam | [2][7] |
| Primary Enzyme | CYP3A4 | CYP3A4/5 | [2][7] |
| Administration Route | Oral | Oral or IV | [6][8] |
| Advantages | Can simultaneously assess CYP2D6 and CYP3A4 activity | Well-established probe, sensitive to inhibition and induction | [6][9] |
| Limitations | Complex metabolism with multiple enzymes involved | Can be affected by P-glycoprotein activity | [1][10] |
| Interindividual Variability | High | 4-fold to 11-fold | [6][7][8] |
Experimental Protocols
Protocol 1: CYP2D6 Phenotyping using Dextromethorphan
Objective: To determine the in vivo activity of CYP2D6 by measuring the urinary metabolic ratio of dextromethorphan to dextrorphan.
Materials:
-
Dextromethorphan hydrobromide (30 mg oral dose)
-
Urine collection containers
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection or LC-MS/MS system
-
Dextromethorphan and dextrorphan analytical standards
-
Internal standard (e.g., levallorphan)
Procedure:
-
Subject Preparation: Subjects should abstain from medications known to inhibit or induce CYP2D6 for at least one week prior to the study.
-
Drug Administration: Administer a single 30 mg oral dose of dextromethorphan hydrobromide with water.
-
Urine Collection: Collect all urine produced over a 4-hour period following drug administration.[3] Record the total volume.
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
To a 1 mL aliquot of urine, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Analytical Quantification:
-
Inject the prepared sample into the HPLC or LC-MS/MS system.
-
Separate dextromethorphan and dextrorphan using a C18 reversed-phase column.
-
Quantify the concentrations of dextromethorphan and dextrorphan using a validated calibration curve.[4]
-
-
Data Analysis:
-
Calculate the metabolic ratio (MR) as the molar concentration of dextromethorphan divided by the molar concentration of dextrorphan.
-
Classify subjects as poor metabolizers (MR > 0.3) or extensive metabolizers (MR ≤ 0.3).[5]
-
Protocol 2: CYP3A4 Phenotyping using Dextromethorphan
Objective: To assess the in vivo activity of CYP3A4 by measuring the urinary metabolic ratio of dextromethorphan to 3-methoxymorphinan.
Materials:
-
Dextromethorphan hydrobromide (80 mg oral dose)
-
Urine collection containers
-
LC-MS/MS system
-
Dextromethorphan and 3-methoxymorphinan analytical standards
-
Internal standard
Procedure:
-
Subject Preparation: Subjects should avoid medications known to inhibit or induce CYP3A4 for at least one week prior to the study.
-
Drug Administration: Administer a single 80 mg oral dose of dextromethorphan hydrobromide.[6]
-
Urine Collection: Collect urine over a 12-hour period post-dose.[6]
-
Sample Preparation:
-
Follow a similar liquid-liquid or solid-phase extraction procedure as described in Protocol 1, optimized for the extraction of dextromethorphan and 3-methoxymorphinan.
-
-
Analytical Quantification:
-
Data Analysis:
-
Calculate the metabolic ratio as the molar concentration of dextromethorphan divided by the molar concentration of 3-methoxymorphinan.
-
Compare the metabolic ratio before and after administration of a known CYP3A4 inducer (e.g., rifampin) or inhibitor (e.g., erythromycin) to validate the biomarker's responsiveness.[2]
-
Mandatory Visualization
Caption: Dextromethorphan Metabolism Pathway.
Caption: Experimental Workflow for Phenotyping.
Conclusion
The metabolic ratios of dextromethorphan to its metabolites, dextrorphan and 3-methoxymorphinan, serve as validated and reliable biomarkers for the in vivo assessment of CYP2D6 and CYP3A4 activity, respectively. While N-nordextromethorphan itself is not directly measured in these validated protocols, the measurement of its immediate precursor, 3-methoxymorphinan, provides a robust indication of the N-demethylation pathway activity. The use of dextromethorphan as a dual probe offers an efficient method for phenotyping two major drug-metabolizing enzymes simultaneously. This guide provides the necessary data and protocols to aid researchers in applying these valuable tools in their studies, ultimately contributing to the advancement of safer and more effective therapeutics.
References
- 1. Physiologically‐based pharmacokinetic modeling of dextromethorphan to investigate interindividual variability within CYP2D6 activity score groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of cytochrome P450 3A4/5 activity in vivo with dextromethorphan N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vivo indices of CYP2D6 activity: comparison of dextromethorphan metabolic ratios in 4-h urine and 3-h plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum dextromethorphan/dextrorphan metabolic ratio for CYP2D6 phenotyping in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of CYP2D6 and CYP3A4 activity in vivo with dextromethorphan: sources of variability and predictors of adverse effects in 419 healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genotype-phenotype associations of cytochrome P450 3A4 and 3A5 polymorphism with midazolam clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of common CYP3A4 and CYP3A5 variants on the pharmacokinetics of the cytochrome P450 3A phenotyping probe midazolam in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotype-phenotype associations for common CYP3A4 and CYP3A5 variants in the basal and induced metabolism of midazolam in European- and African-American men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differences of Atomic-Level Interactions between Midazolam and Two CYP Isoforms 3A4 and 3A5 [mdpi.com]
- 11. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Impurity Profiling of N-Demethyl Dextromethorphan Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of methods for the impurity profiling of Dextromethorphan Hydrochloride, with a specific focus on its primary impurity, N-Demethyl Dextromethorphan Hydrochloride, also known as Dextromethorphan Impurity A.
Overview of Dextromethorphan and its Key Impurities
Dextromethorphan is a widely used antitussive (cough suppressant) drug.[1][2][3] During its synthesis and storage, several related compounds or impurities can form. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide reference standards for Dextromethorphan and some of its impurities to ensure the quality and safety of the drug product.[4] N-Demethyl Dextromethorphan is a significant process-related impurity.
A summary of key Dextromethorphan impurities is provided in the table below.
| Impurity Name | Synonyms | CAS Number | Molecular Formula |
| N-Demethyl Dextromethorphan Hydrochloride | Dextromethorphan Impurity A (EP/BP), ent-3-Methoxymorphinan Hydrochloride, N-Nordextromethorphan | 1087-69-0[4][5][6][7][8][9] | C17H23NO.HCl[6] |
| Dextrorphan | Dextromethorphan Impurity B | 125-73-5[5][7] | C17H23NO[5] |
| ent-3-methoxy-17-methylmorphinan-10-one | Dextromethorphan Related Compound C | 57969-05-8[7][10] | C18H23NO2[7] |
| Dextromethorphan Impurity D | - | 1453167-99-1[5][7] | C18H25NO[5] |
| Dextromethorphan N-Oxide | - | 1177494-18-6[7] | C18H25NO2[7] |
| N-Nitroso Desmethyl Dextromethorphan | - | Not Available | C17H22N2O2[11] |
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common analytical techniques for the impurity profiling of Dextromethorphan.[12][13][14][15][16] These methods offer high resolution and sensitivity for separating and quantifying the API and its impurities. Below is a comparison of different published methods.
| Method | Column | Mobile Phase | Detection | Key Performance Data | Reference |
| HPLC | YWG C18H37 | Acetonitrile: 0.1 mol·L-1 KH2PO4 (55:45), pH 2.5 | 280 nm | Linear range for assay: 80-120 μg·ml-1. Lowest measurable limit of an impurity: 0.1 μg·ml-1. | [12] |
| HPLC | Agilent Zobax SB-C18 (4.6 mm × 250 mm, 5 μm) | Acetonitrile:Water (600:400) with 20 mmol·L-1 sodium lauryl sulfate, pH 2.0 | 280 nm | Good linearity over 0.61-26.83 μg·mL-1 for various impurities. LODs for impurities were in the range of 0.3-7 ng. | [14] |
| UPLC | Acquity UPLC BEH C18 (100 X 2.1mm; 1.7 μm) | Gradient of 10mM Ammonium bicarbonate in water and CH3CN/Methanol | 225 nm | Quantitation limits in the range of 0.1–1.0 μg ml-1 for Dextromethorphan and its impurities. Resolution between all impurities was >2.5. | [15] |
| RP-HPLC | Sunfire C18 (250 × 4.6 mm, 5 µm) | Gradient mixture of undisclosed solvents A and B | 224 nm | Correlation coefficient (r) > 0.999 for Dextromethorphan and its impurities. | [16] |
Experimental Protocols
Below is a representative experimental protocol for the analysis of Dextromethorphan and its impurities using HPLC, based on published literature.
Objective: To separate and quantify N-Demethyl Dextromethorphan and other related impurities in a Dextromethorphan Hydrobromide sample.
Materials and Reagents:
-
Dextromethorphan Hydrobromide reference standard and sample
-
N-Demethyl Dextromethorphan Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: YWG C18H37 or equivalent C18 column.
-
Mobile Phase: A mixture of Acetonitrile and 0.1 mol·L-1 Potassium dihydrogen phosphate solution in a ratio of 55:45. The pH of the aqueous phase is adjusted to 2.5 with phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[12]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard Preparation: Prepare a stock solution of the Dextromethorphan Hydrobromide reference standard and the N-Demethyl Dextromethorphan Hydrochloride reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the Dextromethorphan Hydrobromide sample in the mobile phase to a known concentration.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peaks of Dextromethorphan and N-Demethyl Dextromethorphan in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of N-Demethyl Dextromethorphan in the sample using the calibration curve generated from the standard solutions.
Visualizing the Workflow and Relationships
To better understand the process of impurity profiling and the relationship between Dextromethorphan and its impurities, the following diagrams are provided.
Caption: A general experimental workflow for the impurity profiling of Dextromethorphan Hydrochloride.
Caption: The relationship between Dextromethorphan and its main degradation and process-related impurities.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dextromethorphan impurity A CRS | LGC Standards [lgcstandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. epichem.com [epichem.com]
- 7. :: N-desmethyldextromethorphan hydrochloride| CAS No: 1087-69-0 | SVAK Life Sciences:: [svaklifesciences.com]
- 8. Dextromethorphan impurity A CRS | LGC Standards [lgcstandards.com]
- 9. Dextromethorphan EP Impurity A | CAS No- 1087-69-0 | N-Desmethyl Dextromethorphan ; N-Nordextromethorphan [chemicea.com]
- 10. impactfactor.org [impactfactor.org]
- 11. N-Desmethyl-N-Nitroso Dextromethorphan-D3 | C17H22N2O2 | CID 172994357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The assay of dextromethorphan hydrobromide and its impurities [journal11.magtechjournal.com]
- 13. helixchrom.com [helixchrom.com]
- 14. Determination of related substances in dextromethorphan hydrobrom...: Ingenta Connect [ingentaconnect.com]
- 15. ejbps.com [ejbps.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-Nordextromethorphan Hydrochloride: A Safety and Compliance Guide
For Immediate Release
Researchers and drug development professionals handling N-Nordextromethorphan Hydrochloride must adhere to stringent disposal procedures due to its classification as a hazardous substance. This guide provides essential safety and logistical information to ensure the proper management and disposal of this compound, safeguarding both laboratory personnel and the environment.
This compound is recognized as toxic if swallowed and is suspected of causing reproductive harm. Furthermore, it is classified as toxic to aquatic life with long-lasting effects. Therefore, under no circumstances should this chemical be disposed of in the regular trash or down the drain. Improper disposal can lead to significant environmental contamination and legal repercussions.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and all relevant local, state, and federal regulations. The following personal protective equipment (PPE) should be worn at all times when handling this compound for disposal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
All handling of the compound for disposal should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on its classification as a controlled substance and/or a specific category of hazardous waste. While some suppliers mark this as a "controlled product," its precise scheduling under the Drug Enforcement Administration (DEA) is not universally listed. Therefore, the following procedural steps are designed to ensure compliance regardless of its specific classification.
-
Regulatory Status Verification:
-
Internal Inquiry: The first step is to contact your institution's Environmental Health and Safety (EHS) department. They will have specific protocols and licensed waste contractors for handling hazardous and potentially controlled pharmaceutical waste.
-
DEA Classification: Given its structural similarity to morphinans, it is crucial to determine if this compound is considered a controlled substance or a controlled substance analogue under the DEA's regulations. Your EHS department or a licensed chemical waste disposal contractor can assist in making this determination.
-
-
Waste Segregation and Collection:
-
Dedicated Waste Container: this compound waste, including pure substance, contaminated labware (e.g., vials, spatulas), and PPE, must be collected in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date accumulation started and the specific hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Disposal Pathway Determination:
-
If Classified as a DEA Controlled Substance: The disposal must be handled by a DEA-registered reverse distributor. This process involves specific chain-of-custody documentation, including DEA Form 41, to record the destruction of the substance. Your institution's EHS department will coordinate with the appropriate licensed entity.
-
If Classified as a Non-Controlled Hazardous Waste: The disposal will be managed by a licensed hazardous waste contractor. The waste will likely be incinerated at a permitted facility in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.
-
-
Arranging for Pickup and Disposal:
-
Contact your EHS department to schedule a pickup of the hazardous waste container. Do not attempt to transport or dispose of the chemical waste independently.
-
Quantitative Data Summary
For researchers, understanding the hazard profile is critical. The following table summarizes key quantitative data related to the toxicity of related compounds, providing context for the stringent handling requirements.
| Data Point | Value | Species | Source |
| Acute Oral Toxicity (LD50) of Dextromethorphan | 116 mg/kg | Rat | Safety Data Sheet |
| Acute Oral Toxicity (LD50) of Dextromethorphan | 210 mg/kg | Mouse | Safety Data Sheet |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding environmental responsibility.
Personal protective equipment for handling N-Nordextromethorphan Hydrochloride
Disclaimer: The following guidance is based on safety protocols for highly potent synthetic opioids, such as N-Desethyletonitazene and fentanyl analogs. The user's original query for "N-Nordextromethorphan Hydrochloride" did not yield specific safety handling information indicative of a highly hazardous substance. It is presumed the user is seeking information on a more potent compound, and the provided information should be adapted based on a thorough risk assessment of the specific substance being handled.
Researchers, scientists, and drug development professionals must adhere to stringent safety measures when handling potent synthetic opioids to mitigate the significant risks of accidental exposure. These compounds can be absorbed through inhalation, ingestion, and dermal contact, with even minute quantities posing a severe health threat.[1] A comprehensive safety strategy encompassing proper personal protective equipment (PPE), handling protocols, and emergency procedures is critical.
Personal Protective Equipment (PPE)
A risk assessment should always inform the selection of PPE for handling potent synthetic opioids.[1] The following table summarizes the recommended PPE based on the potential exposure level.
| Exposure Level | Recommended Personal Protective Equipment |
| Minimal | (e.g., handling of dilute solutions, low-risk of aerosolization) |
| Moderate | (e.g., handling of powders, potential for aerosolization) |
| High | (e.g., spills, handling large quantities, milling operations) |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
Donning PPE (for moderate exposure):
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Coveralls: Put on a disposable gown or coveralls, ensuring complete coverage.
-
Respirator: If required, don the fit-tested N95 or P100 respirator. Perform a user seal check to ensure a proper fit.[2]
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.
Doffing PPE (to prevent cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Gown/Coveralls: Remove the gown or coveralls by rolling it down and away from the body, turning it inside out. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: With the inner gloves still on, perform hand hygiene using an alcohol-based hand sanitizer.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator: Remove the respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
All disposable PPE and materials contaminated with potent synthetic opioids are considered hazardous waste.[3]
-
Segregate all contaminated waste in clearly labeled, sealed containers.
-
Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[3]
-
Consult your institution's Environmental Health and Safety (EHSO) department for specific disposal procedures.[4]
Emergency Procedures
In the event of a suspected exposure, immediate action is critical.
-
Evacuate: Immediately leave the contaminated area.[5]
-
Alert: Notify a supervisor and emergency response personnel.
-
Decontaminate: If skin contact occurs, wash the affected area with copious amounts of soap and water. Do not use alcohol-based sanitizers as they may increase absorption.[6] For eye contact, flush with water for at least 15 minutes.[7]
-
Seek Medical Attention: Immediate medical evaluation is necessary, even if symptoms are not present.[5] Naloxone should be available and administered by trained personnel in case of an overdose.[1]
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling potent synthetic opioids.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
References
- 1. aphl.org [aphl.org]
- 2. youtube.com [youtube.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 6. sog.unc.edu [sog.unc.edu]
- 7. research.uga.edu [research.uga.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
